molecular formula C9H16FNO2 B1409458 Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate CAS No. 1935385-93-5

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Cat. No.: B1409458
CAS No.: 1935385-93-5
M. Wt: 189.23 g/mol
InChI Key: DCGMMZUIBBLUTL-UHFFFAOYSA-N
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Description

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is a synthetic intermediate belonging to the class of organic compounds known as carbamates. It features a cyclopropane ring substituted with both a fluoromethyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is a cornerstone in synthetic and medicinal chemistry, serving as a vital protecting group for amines and amino acids, enabling selective reactions in complex multi-step syntheses . The incorporation of a fluorine atom and a strained cyclopropane ring are strategically important modifications in drug design. The fluorine can enhance metabolic stability, influence lipophilicity, and modulate electronic properties, while the cyclopropyl ring can impose conformational restraint and improve pharmacokinetic profiles . As such, this compound is a valuable building block (Building Block) for researchers developing novel active compounds, particularly in the pharmaceutical and agrochemical sectors. Carbamate-functionalized molecules are widely utilized as protease inhibitors and serve as stable peptide bond surrogates, making them key scaffolds in modern medicinal chemistry . This product is intended for research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMMZUIBBLUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged structures that have garnered significant attention are fluorinated cyclopropanes. The unique combination of the rigid, three-dimensional geometry of the cyclopropyl ring and the profound electronic effects of fluorine offers a powerful tool for molecular design. Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate emerges as a key building block in this context, providing a gateway to a diverse array of bioactive compounds with potentially enhanced metabolic stability, binding affinity, and cell permeability.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers and drug development professionals with the critical information necessary to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties: A Blend of Rigidity and Polarity

Table 1: Key Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Estimated)Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate[3][4]Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate[5]
Molecular Formula C₉H₁₆FNO₂C₉H₁₄F₃NO₂C₉H₁₆BrNO₂
Molecular Weight 189.23 g/mol 225.21 g/mol 250.13 g/mol
Appearance White to off-white solidData not availableSolid
Melting Point Expected to be a solid at room temperatureData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); Poorly soluble in waterGenerally soluble in organic solventsSoluble in organic solvents
pKa (carbamate N-H) ~10-11Data not availableData not available
LogP Estimated to be lower than non-fluorinated analogHigher lipophilicity due to CF₃ group[3]Data not available

Expert Insights on Physicochemical Profile:

  • Impact of Fluorination: The replacement of a methyl group with a fluoromethyl group is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[6][7] The high electronegativity of fluorine can lower the pKa of nearby acidic protons and influence the molecule's conformation and dipole moment.[2][8] Crucially, aliphatic fluorination often leads to a decrease in lipophilicity (LogP), which can be advantageous for improving a drug candidate's solubility and pharmacokinetic profile.[9]

  • The Cyclopropyl Scaffold: The cyclopropane ring imparts a degree of conformational rigidity that is highly desirable in drug design. This rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[10][11]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Its bulk also influences the overall lipophilicity of the molecule.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, leveraging known transformations in organic chemistry. A plausible and efficient pathway involves the construction of the fluoromethylcyclopropylamine core followed by protection of the amine functionality.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Cyclopropylamine Formation cluster_2 Boc Protection Nitrile Alkanenitrile Titanacyclopropane Titanacyclopropane Intermediate Nitrile->Titanacyclopropane 1. Ti(OiPr)₄ 2. EtMgBr Grignard Ethylmagnesium Bromide Grignard->Titanacyclopropane Cyclopropylamine 1-(Fluoromethyl)cyclopropanamine Titanacyclopropane->Cyclopropylamine Lewis Acid (e.g., BF₃·OEt₂) Final_Product This compound Cyclopropylamine->Final_Product Boc₂O, Base (e.g., Et₃N) Boc2O Di-tert-butyl dicarbonate Boc2O->Final_Product

Caption: A proposed synthetic route to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methodologies for the synthesis of cyclopropylamines and their subsequent Boc protection.[12][13]

Step 1: Synthesis of 1-(Fluoromethyl)cyclopropanamine (Kulinkovich-Szymoniak Reaction)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of titanium(IV) isopropoxide (Ti(Oi-Pr)₄) in anhydrous diethyl ether.

  • Formation of the Titanacyclopropane: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of ethylmagnesium bromide in diethyl ether via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting dark solution for 10 minutes.

  • Addition of Nitrile: Add a solution of 2-fluoroacetonitrile in anhydrous diethyl ether to the reaction mixture at -78 °C.

  • Lewis Acid-Mediated Rearrangement: After stirring for 30 minutes, add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.

  • Workup and Isolation: Filter the resulting suspension through a pad of Celite®, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(fluoromethyl)cyclopropanamine can be purified by distillation or chromatography, or used directly in the next step.

Step 2: Boc Protection of 1-(Fluoromethyl)cyclopropanamine

  • Reaction Setup: Dissolve the crude 1-(fluoromethyl)cyclopropanamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of Reagents: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0 °C (ice bath).

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of the fluoromethylcyclopropylamine moiety can significantly impact a molecule's biological activity and pharmacokinetic profile.

Diagram 2: Role as a Bioisosteric Replacement and Scaffold

G cluster_0 Core Scaffold cluster_1 Key Structural Features cluster_2 Potential Therapeutic Benefits Core This compound Fluorine Fluoromethyl Group Core->Fluorine provides Cyclopropane Cyclopropyl Ring Core->Cyclopropane provides Boc Boc-Protected Amine Core->Boc provides Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability contributes to Binding_Affinity Enhanced Binding Affinity Fluorine->Binding_Affinity can enhance Cyclopropane->Binding_Affinity improves through rigidity Reduced_Toxicity Potentially Reduced Off-Target Effects Cyclopropane->Reduced_Toxicity can lead to Permeability Improved Cell Permeability Boc->Permeability modulates

Caption: The key structural features of the carbamate and their potential therapeutic benefits.

Specific Therapeutic Areas of Interest:

  • Enzyme Inhibitors: The fluoromethyl group can act as a bioisostere for a methyl or hydroxyl group, and in some cases, can participate in key interactions with enzyme active sites. For instance, peptidyl fluoromethyl ketones are known inhibitors of cysteine and serine proteases.[14] The cyclopropyl ring can orient the fluoromethyl group in a specific conformation to enhance binding.

  • Central Nervous System (CNS) Agents: The introduction of fluorine can improve the blood-brain barrier permeability of drug candidates.[15] The rigid cyclopropylamine scaffold is a feature in some CNS-active compounds, including certain antidepressants and antipsychotics.[10][16]

  • Antiviral and Anticancer Agents: Many antiviral and anticancer drugs incorporate fluorinated nucleoside analogs. While not a nucleoside itself, this compound can be used to synthesize novel scaffolds that mimic the spatial arrangement of key functional groups in these drugs.

  • Metabolic Disease and Inflammation: The modulation of metabolic stability is crucial in developing drugs for chronic conditions. The resistance of the C-F bond to metabolic cleavage makes this building block attractive for designing long-acting therapeutics.

Conclusion: A Versatile Tool for the Medicinal Chemist's Toolbox

This compound represents a strategically important building block for modern drug discovery. Its unique combination of a rigid cyclopropane core, a bioisosteric fluoromethyl group, and a versatile Boc-protected amine makes it an attractive starting material for the synthesis of a wide range of novel chemical entities. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated in the public domain, the available information from analogous structures provides a solid foundation for its application. The synthetic routes are accessible through established methodologies, and its potential applications span multiple therapeutic areas. As the demand for drug candidates with improved "drug-like" properties continues to grow, the utility of sophisticated building blocks like this compound is set to increase, empowering medicinal chemists to explore new and promising areas of chemical space.

References

  • Beilstein Journals. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • National Center for Biotechnology Information. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure. [Link]

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • ResearchGate. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • National Center for Biotechnology Information. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. [Link]

  • National Center for Biotechnology Information. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • National Center for Biotechnology Information. tert-Butyl carbamate. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]

  • National Center for Biotechnology Information. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]

  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

Sources

Technical Guide: Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on practical methodology and structural utility.

CAS Number: 1935385-93-5

Executive Summary

This compound is a specialized building block used in the synthesis of conformationally restricted pharmaceutical agents. It features a cyclopropane ring substituted at the 1-position with both a protected amine (N-Boc) and a fluoromethyl group.

This scaffold serves two primary functions in drug design:

  • Bioisosterism: It acts as a lipophilic, metabolically stable bioisostere for tert-butyl, isopropyl, or ethyl groups.

  • Conformational Locking: The cyclopropane ring rigidly orients the fluoromethyl and amine vectors, reducing the entropic penalty of binding to protein targets.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
CAS Number 1935385-93-5
IUPAC Name tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate
Molecular Formula C₉H₁₆FNO₂
Molecular Weight 189.23 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Precursor CAS 107017-73-2 (Alcohol intermediate)

Strategic Synthesis: The Deoxyfluorination Protocol

The most robust synthetic route utilizes Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) as the immediate precursor. The transformation involves a nucleophilic deoxyfluorination using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Synthesis Pathway Visualization

SynthesisPathway Start 1-Aminocyclopropane- carboxylic acid (ACC) Inter1 N-Boc-ACC Methyl Ester Start->Inter1 1. SOCl2, MeOH 2. Boc2O, TEA Alcohol N-Boc-1-(hydroxymethyl) cyclopropylamine (CAS 107017-73-2) Inter1->Alcohol LiBH4 or LiAlH4 (0°C) Target Tert-butyl (1-(fluoromethyl) cyclopropyl)carbamate (CAS 1935385-93-5) Alcohol->Target DAST or Deoxo-Fluor DCM, -78°C to RT

Figure 1: Step-wise synthesis from ACC to the target fluoromethyl carbamate.

Detailed Experimental Protocol (Self-Validating)

Objective: Conversion of N-Boc-1-(hydroxymethyl)cyclopropylamine to the target fluoride.

Reagents:

  • Precursor: Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the alcohol precursor (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cryogenic Addition: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent the formation of elimination byproducts (exocyclic alkenes).

  • Reagent Introduction: Add DAST dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.

  • Reaction Dynamics: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4 hours.

    • Checkpoint: Monitor via TLC (stain with Ninhydrin or PMA). The starting material is more polar than the fluorinated product.

  • Quenching (Safety Critical): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous NaHCO₃.

    • Note: DAST hydrolysis releases HF. Vigorous effervescence will occur. Ensure adequate venting.

  • Extraction & Purification: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Why this works: The Boc group is generally stable to DAST at low temperatures, but the basic workup is essential to neutralize HF which could otherwise deprotect the amine (remove the Boc group).

Applications in Drug Discovery[5][6][7][8]

Structural Bioisosterism

The (1-(fluoromethyl)cyclopropyl) moiety is a high-value bioisostere. The fluorine atom mimics the size of a hydroxyl group but replaces the hydrogen bond donor with a weak acceptor, significantly altering lipophilicity (LogP).

MoietyElectronic EffectMetabolic StabilitySteric Bulk
-CH₂OH Polar, H-bond donorLow (Glucuronidation risk)Moderate
-CH₂F Lipophilic, DipolarHigh (Blocks metabolism)Moderate
-CH₃ Non-polarLow (Oxidation risk)Low
Metabolic Blocking

In many drug candidates, a methyl group on a ring system is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation). Replacing a methyl group with a fluoromethyl group often blocks this metabolic pathway due to the strength of the C-F bond (approx. 116 kcal/mol) and the electronegativity of fluorine deactivating the adjacent C-H bonds.

Bioisostere Metabolism Metabolic Liability (C-H Oxidation) Solution Fluorine Substitution (Metabolic Block) Metabolism->Solution Replace -CH3 with -CH2F Effect Result: 1. Increased Half-life (t1/2) 2. Maintained Potency Solution->Effect C-F Bond Strength

Figure 2: Rationale for deploying the fluoromethyl-cyclopropyl scaffold in lead optimization.

Handling and Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept dry.[1]

  • Safety Profile:

    • Fluorine Content: While the final product is stable, the synthesis involves DAST, which is corrosive and generates HF. Glassware used in synthesis should be rinsed with a basic solution immediately after use.

    • GHS Classification: Treat as Irritant (H315, H319). Avoid inhalation of dust.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

Sources

Strategic Sourcing and Utilization of Fluorinated Cyclopropyl Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Asset Profile[1]

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate represents a high-value "gem-disubstituted" scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the combination of a conformationally restricted cyclopropane ring and a monofluoromethyl group (


).[1]

Unlike its trifluoromethyl counterpart (which is widely available), the monofluoromethyl variant is frequently a "ghost product"—listed by aggregators but rarely held in physical stock.[1] This guide provides a definitive roadmap for sourcing, validating, and, if necessary, synthesizing this moiety from commercially stable precursors.[1]

The Medicinal Chemistry Value Proposition[1]
  • Bioisosterism: The

    
     group acts as a non-classical isostere for hydroxymethyl (
    
    
    
    ) and methyl (
    
    
    ) groups, often improving metabolic stability against CYP450 oxidation while maintaining H-bond acceptor capability.[1]
  • Conformational Lock: The cyclopropane ring enforces a rigid vector on the amine, reducing the entropic penalty of binding to target proteins.[1]

  • Lipophilicity Modulation: Introduction of fluorine fine-tunes

    
    , often improving membrane permeability compared to the polar alcohol precursor.[1]
    

Commercial Landscape: The "Buy vs. Make" Decision

Direct sourcing of the fluoromethyl carbamate is fraught with lead-time uncertainty.[1] Most vendors list it as "Synthesis on Demand" (4–6 weeks).[1] The most operationally efficient strategy is often to purchase the hydroxymethyl precursor and perform a late-stage fluorination.[1]

Sourcing Decision Tree

The following logic flow dictates the most efficient path to the material:

SourcingStrategy Start Need Tert-butyl (1-(fluoromethyl) cyclopropyl)carbamate CheckStock Check Major Aggregators (eMolecules, SciFinder) Start->CheckStock IsStocked In Stock (<1 week)? CheckStock->IsStocked BuyDirect Purchase Direct (Verify Purity >95%) IsStocked->BuyDirect Yes CheckPrecursor Check Precursor Availability CAS: 107017-73-2 IsStocked->CheckPrecursor No (Lead time > 2 weeks) BuyPrecursor Purchase Alcohol Precursor (High Availability) CheckPrecursor->BuyPrecursor Synthesize Perform Deoxofluor/DAST Fluorination BuyPrecursor->Synthesize

Figure 1: Strategic sourcing workflow prioritizing time-to-data. Precursor acquisition is often faster than custom synthesis orders.[1]

Key Commercial Precursors

If the target molecule is unavailable, you must procure the alcohol precursor.[1] This is a standard catalog item.

ComponentChemical NameCAS NumberCommercial Status
Target This compoundVariable/UnassignedLow Stock (Custom)
Precursor A Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate 107017-73-2 High Stock (Ships 1-3 days)
Precursor B Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate387845-49-0Medium Stock
Analog Tert-butyl (1-(trifluoromethyl)cyclopropyl)carbamate902494-31-9High Stock

Recommendation: Purchase CAS 107017-73-2 (Precursor A).[1] It is stable, crystalline, and widely available from vendors like BLD Pharm, Enamine, and Sigma-Aldrich.[1]

Technical Protocol: Synthesis from Precursor

Objective: Convert Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate to the fluoromethyl derivative.

Why this route? Nucleophilic fluorination of the alcohol using DAST (Diethylaminosulfur trifluoride) or Deoxofluor is preferred over Halogen exchange (Halex) from the bromide, which can suffer from elimination side reactions due to the strained ring.[1]

Reagents & Safety[1]
  • Precursor: CAS 107017-73-2 (1.0 equiv)[1]

  • Fluorinating Agent: DAST or Deoxofluor (1.2 equiv).[1] Note: Deoxofluor is thermally more stable than DAST.

  • Solvent: Anhydrous DCM (Dichloromethane).[1]

  • Hazards: DAST releases HF upon hydrolysis.[1] Glassware must be dry.[1] Do not heat DAST reactions above 50°C due to explosion risk.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 1.0 g of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in 15 mL of anhydrous DCM. Cool the solution to -78°C (Dry ice/Acetone bath).

    • Causality: Cooling is critical.[1] The cyclopropyl ring is strained; uncontrolled exotherms can trigger ring opening or decomposition of the Boc group.[1]

  • Addition: Dropwise add DAST (1.2 equiv) via syringe over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Quenching (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    .
    
    • Warning: Vigorous

      
       evolution occurs.[1]
      
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluoro-product is typically less polar than the alcohol.[1]

Reaction Pathway Visualization[1]

SynthesisPath Alcohol Alcohol Precursor (CAS 107017-73-2) Intermediate Alkoxy-SF2-NEt2 Intermediate Alcohol->Intermediate + DAST, -78°C (DCM) Product Fluoromethyl Product (Target) Intermediate->Product SN2 Attack (Fluoride) SideProduct Elimination/Ring Open (Impurity) Intermediate->SideProduct Thermal Decomp

Figure 2: Nucleophilic fluorination pathway. Maintaining low temperature minimizes the elimination pathway (red).[1]

Quality Assurance (QC) & Validation

Trustworthiness in chemical sourcing relies on rigorous verification.[1] Do not assume the label is correct, especially with custom synthesis.

NMR (The Gold Standard)

This is the definitive test for the product.[1]

  • Expected Signal: A triplet (due to coupling with the two geminal protons) around -210 to -230 ppm .[1]

  • Coupling Constant:

    
    .
    
  • Common Impurities:

    • Free Fluoride/HF: Singlet near -120 ppm (indicates poor quench).[1]

    • Elimination product (Exocyclic alkene): Absent fluorine signal.[1]

NMR
  • Key Feature: The

    
     protons will appear as a distinct doublet of doublets (or broad doublet) in the 4.0–4.5 ppm range, with the large geminal H-F coupling (
    
    
    
    ).[1]
  • Cyclopropane Protons: High field multiplets (0.6–1.0 ppm).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Observation: The Boc group is labile.[1] You may see

    
     or, more likely, 
    
    
    
    and the fragment
    
    
    .[1]
  • Pattern: Look for the M+1 peak.[1] Fluorine does not have a distinct isotope pattern like Cl or Br, but the mass shift (-18 for OH vs +2 for F from the alcohol) is diagnostic.[1]

Handling & Storage

  • State: Typically a low-melting white solid or waxy oil.[1]

  • Storage: Store at 2–8°C. The C-F bond is stable, but the Boc-amine can degrade if exposed to strong acids.[1]

  • Deprotection: Standard TFA/DCM or HCl/Dioxane conditions work well to liberate the amine salt (e.g., 1-(fluoromethyl)cyclopropan-1-amine hydrochloride) for subsequent coupling.[1]

References

  • BLD Pharm. Product Page: Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2).[1][2] Retrieved from [1]

  • Fluorochem. Product Page: Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate (CAS 387845-49-0).[1][3] Retrieved from [1]

  • Sigma-Aldrich. Product Page: Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate.[1][3] Retrieved from [1]

  • National Institutes of Health (NIH). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores.[1] (Discusses stability and metabolic profile). Retrieved from

  • Organic Syntheses. Preparation of Carbamates. (General reference for Boc-chemistry). Retrieved from [1]

Sources

Technical Guide: Purity Analysis of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purity analysis of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate . This guide deviates from standard templates to address the specific physicochemical challenges posed by the Boc-protected aminocyclopropane scaffold and the fluoromethyl moiety.

Executive Summary & Chemical Context

This compound (CAS: N/A for specific isomer, generic structure analysis applied) represents a high-value building block in medicinal chemistry.[1] It combines two critical design elements:

  • Conformational Restriction: The cyclopropane ring locks the amine vector, reducing entropic penalties during protein binding.

  • Bioisosterism: The fluoromethyl group (

    
    ) acts as a metabolically robust isostere for hydroxymethyl or ethyl groups, modulating lipophilicity (
    
    
    
    ) and
    
    
    .

Analytical Challenge: The molecule lacks a strong chromophore (no aromatic rings), making standard UV-Vis detection (


) unreliable. Furthermore, the Boc group is acid-labile, and the cyclopropyl ring is susceptible to electrophilic ring-opening. Therefore, a dual-modality strategy  utilizing LC-CAD (Charged Aerosol Detection)  for impurity profiling and 

-qNMR
for absolute assay is required.

Critical Quality Attributes (CQAs) & Impurity Profile

Before defining protocols, we must establish the "Known and Potential" impurities based on the synthesis logic (typically Curtius rearrangement or cyclopropanation) and degradation pathways.

Impurity TypeIDChemical Name / DescriptionOriginDetection Risk
Degradant Imp-A 1-(fluoromethyl)cyclopropan-1-amineAcidic hydrolysis (Loss of Boc)UV-Transparent; Requires CAD/MS
Synthetic Imp-B Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamateUnreacted Precursor (if via Deoxo-Fluor)Weak UV; Distinct HPLC RT
Synthetic Imp-C Tert-butyl (1-methylcyclopropyl)carbamateDefluorinated / Over-reductionCo-elution risk
Structural Imp-D Ring-opened homoallylic carbamatesElectrophilic attack on cyclopropane

NMR / MS

Method A: HPLC-CAD/MS (Purity & Related Substances)

Rationale: Since the analyte has negligible UV absorbance above 210 nm, Charged Aerosol Detection (CAD) provides a near-universal response independent of extinction coefficients. MS is coupled for structural confirmation.

Chromatographic Conditions[2][3][4]
  • Instrument: UHPLC System coupled with CAD and Single Quad MS.

  • Column: Waters XSelect CSH C18 (

    
    ) or equivalent.
    
    • Why: The CSH (Charged Surface Hybrid) particle provides superior peak shape for basic amines (like Imp-A) under low ionic strength conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Avoid TFA if using MS, as it suppresses ionization. Formic acid is sufficient to stabilize the Boc group.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
Gradient Profile
Time (min)% A% BEvent
0.00955Equilibration
2.00955Isocratic Hold (Elute salts)
12.00595Linear Ramp
15.00595Wash
15.10955Re-equilibration
Detection Parameters[5]
  • CAD: Evaporation Temp:

    
    ; Power Function: 1.0 (Linear).
    
  • MS: ESI Positive Mode; Scan Range 100–600 Da.

    • Target Ion:

      
       (Calculated for 
      
      
      
      ). Note: Boc groups often fragment in-source to loss of t-butyl (
      
      
      ) or Boc (
      
      
      ). Monitor
      
      
      and
      
      
      .

Method B: -qNMR (Absolute Assay)

Rationale: HPLC-CAD requires reference standards for absolute quantification.


 NMR is a primary ratio method that is self-validating, highly specific to the fluoromethyl group, and ignores non-fluorinated impurities (like solvents or Boc-anhydride).
Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred for solubility and baseline stability).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).
    
    • Selection Criteria: The IS signal must not overlap with the

      
       triplet of the analyte (typically 
      
      
      
      to
      
      
      ppm for alkyl fluorides). TFT resonates at
      
      
      ppm.
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal relaxation time).
    • Protocol: Measure

      
       of the analyte 
      
      
      
      (usually 1–3s). Set
      
      
      to ensure
      
      
      magnetization recovery.
  • Pulse Sequence: Inverse Gated Decoupling (to eliminate Nuclear Overhauser Effect (NOE) for quantitative integration).

Calculation


  • 
    : Integrated Area[2]
    
  • 
    : Number of Fluorine atoms (Analyte=1, TFT=3)
    
  • 
    : Molecular Weight[1][2]
    
  • 
    : Weight (mg)
    

Workflow & Degradation Visualization

The following diagram illustrates the analytical decision tree and the primary degradation pathway (Acidic Hydrolysis) that the analyst must monitor.

PurityAnalysis Sample Crude Sample Tert-butyl (1-(fluoromethyl) cyclopropyl)carbamate Decision Primary Analysis Sample->Decision HPLC Method A: HPLC-CAD (Impurity Profiling) Decision->HPLC Qualitative NMR Method B: 19F-qNMR (Absolute Assay) Decision->NMR Quantitative ImpA Impurity A: Deprotected Amine (Acid Labile) HPLC->ImpA Detects ImpB Impurity B: Ring-Opened (Thermal/Acid) HPLC->ImpB Detects Result Final COA (Purity > 98%) HPLC->Result Confirms NMR->Result Validates

Caption: Analytical workflow combining orthogonal HPLC-CAD and qNMR methods to detect specific degradation products (Impurity A/B).

Validation Parameters (Self-Validating Systems)

To ensure Trustworthiness (Part 2 of requirements), the method must pass these system suitability tests (SST) before every run:

  • Specificity (NMR): The

    
     signal must appear as a distinct triplet (
    
    
    
    ) centered around
    
    
    . No other peaks should exist in this region.
  • Sensitivity (HPLC-CAD): The Limit of Quantification (LOQ) for the deprotected amine (Imp-A) must be established at

    
    .
    
  • Linearity: The CAD response is non-linear. A quadratic calibration curve (

    
    ) or an inverse gradient compensation setup is required.
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gough, T. (2005). Recent Advances in Aerosol-Based Detectors for HPLC. LCGC North America. Link

  • Dolbier, W. R. (2009). Fluorine-containing cyclopropanes: Synthesis and properties. Chemical Reviews. Link

  • USP <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[3] Link

  • Werness, J. B., & Tang, W. (2011). Synthesis of fluorinated cyclopropanes. Tetrahedron. Link

Sources

A Comprehensive Technical Guide to the Stability and Storage of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Intricacies of a Novel Fluorinated Cyclopropylamine Building Block

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is a key building block in modern medicinal chemistry and drug discovery. Its unique trifecta of a sterically hindered cyclopropyl ring, a metabolically robust fluoromethyl group, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group makes it an attractive synthon for introducing the fluoromethylcyclopropylamine motif into complex molecules. The presence of the fluorine atom can significantly enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, making it a valuable component in the design of novel therapeutics.[1][2]

However, the very features that make this compound synthetically useful also introduce potential stability concerns that must be understood and managed to ensure its quality, shelf-life, and performance in downstream applications. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of carbamate and organofluorine chemistry to offer field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Inherent Stability Considerations

To understand the stability of this compound, a thorough analysis of its structure is paramount. The molecule comprises three key functional components, each with distinct chemical properties that influence its overall stability profile.

Caption: Chemical structure of this compound.

1. The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is notoriously labile to acidic conditions.[3][4] The mechanism of deprotection involves protonation of the carbamate oxygen, followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation.[5] This inherent acid sensitivity is the primary stability concern for this molecule.

2. The 1-(fluoromethyl)cyclopropylamine Core: The cyclopropyl ring is a strained three-membered ring system, which can be susceptible to ring-opening reactions under certain conditions, although it is generally stable. The carbon-fluorine bond is exceptionally strong, rendering the fluoromethyl group highly stable and resistant to metabolic degradation.[2][6] This high stability is a key feature of many fluorinated pharmaceuticals.

3. The Carbamate Linkage: While the Boc group's primary vulnerability is to acid, the carbamate linkage itself can be susceptible to hydrolysis under strongly basic conditions, although this typically requires more forcing conditions than acid-catalyzed deprotection.[7][8]

Potential Degradation Pathways

Based on the structural analysis, several potential degradation pathways can be postulated. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

start This compound acid Acidic Conditions (e.g., trace HCl, TFA) start->acid Primary Pathway base Strong Basic Conditions (e.g., NaOH, KOH) start->base Secondary Pathway thermal High Temperature start->thermal Potential Pathway photo UV/Visible Light start->photo Potential Pathway deprotection 1-(Fluoromethyl)cyclopropylamine + Isobutylene + CO₂ acid->deprotection hydrolysis 1-(Fluoromethyl)cyclopropylamine + Tert-butanol + CO₂ base->hydrolysis thermal_decomp Potential unspecified decomposition products thermal->thermal_decomp photo_decomp Potential unspecified decomposition products photo->photo_decomp

Caption: Potential degradation pathways for this compound.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The most significant stability risk is exposure to acidic conditions, which can lead to the loss of the Boc protecting group. Sources of acid can be overt, such as acidic reagents used in a subsequent reaction step, or insidious, such as trace acidic impurities in solvents or on glassware.

Secondary Degradation Pathway: Base-Catalyzed Hydrolysis

While more resistant to basic conditions than acidic ones, prolonged exposure to strong bases can lead to the hydrolysis of the carbamate linkage, yielding the free amine, tert-butanol, and carbon dioxide.

Potential for Thermal and Photolytic Degradation

While specific data for this compound is unavailable, many organic molecules are susceptible to degradation upon exposure to high temperatures or UV/visible light. Thermal stress can provide the activation energy for various decomposition reactions, while light can promote the formation of reactive radical species.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of this compound.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C) [9] or Frozen (-20 °C) [10] for long-term storage.Lower temperatures slow down the rate of all potential degradation reactions. Freezing is often preferred for long-term archival.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). [9]Minimizes exposure to atmospheric moisture and oxygen, which could potentially contribute to hydrolytic or oxidative degradation.
Container Use a tightly sealed, opaque container. [9][11][12][13]Prevents exposure to moisture and light. Amber glass vials are a suitable choice.
Incompatibilities Avoid contact with strong acids, strong bases, and strong oxidizing agents. [9][14]These substances can directly induce the primary and secondary degradation pathways.
Handling Handle in a well-ventilated area, avoiding dust formation. [14][15] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][13][16]Standard laboratory safety practice to minimize exposure and prevent contamination.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a well-designed experimental protocol is essential. The following outlines a comprehensive approach.

Objective: To determine the stability of this compound under various stress conditions (acidic, basic, thermal, and photolytic).

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or Trifluoroacetic acid (for acidic stress)

  • Sodium hydroxide or Potassium carbonate (for basic stress)[8]

  • Calibrated oven

  • Photostability chamber

  • HPLC system with UV detector

  • LC-MS system for peak identification

start Prepare Stock Solution of This compound in Acetonitrile stress Aliquot Stock Solution into Separate Vials for Each Stress Condition start->stress acid_stress Acidic Stress: Add 0.1 M HCl or TFA solution stress->acid_stress base_stress Basic Stress: Add 0.1 M NaOH solution stress->base_stress thermal_stress Thermal Stress: Incubate at elevated temperature (e.g., 60 °C) stress->thermal_stress photo_stress Photolytic Stress: Expose to controlled light source stress->photo_stress control Control: Store under recommended conditions (2-8 °C, dark) stress->control sampling Sample at Predetermined Time Points (e.g., 0, 24, 48, 72 hours) acid_stress->sampling base_stress->sampling thermal_stress->sampling photo_stress->sampling control->sampling analysis Analyze Samples by HPLC-UV to Quantify Remaining Parent Compound sampling->analysis identification Identify Major Degradants by LC-MS analysis->identification conclusion Determine Degradation Rate and Pathway for Each Stress Condition identification->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid or trifluoroacetic acid in water.

    • Basic Stress: To another aliquot, add an equal volume of 0.1 M sodium hydroxide in water.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven set to a controlled temperature (e.g., 60 °C).

    • Photolytic Stress: Place a sealed vial of the stock solution in a photostability chamber with a controlled light source.

    • Control: Store a sealed vial of the stock solution under the recommended storage conditions (2-8 °C in the dark).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, and 72 hours), withdraw a sample from each of the stress and control conditions.

  • HPLC Analysis:

    • Dilute the samples appropriately with mobile phase.

    • Analyze by a validated reverse-phase HPLC method with UV detection.

    • Quantify the peak area of the parent compound at each time point.

  • LC-MS Analysis:

    • Analyze the stressed samples by LC-MS to identify the mass of any major degradation products.

    • Use the fragmentation pattern to propose the structure of the degradants.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each condition.

    • Determine the degradation rate constant and half-life under each stress condition.

    • Correlate the identified degradants with the proposed degradation pathways.

Conclusion: Ensuring the Integrity of a Valuable Synthetic Intermediate

This compound is a valuable tool in the arsenal of the modern medicinal chemist. Its stability is intrinsically linked to the lability of the Boc protecting group, with acidic conditions posing the most significant risk. By understanding the potential degradation pathways and adhering to the recommended storage and handling conditions—refrigeration, inert atmosphere, and protection from light and incompatible substances—researchers can ensure the integrity and purity of this critical building block. For applications requiring absolute certainty of stability, a well-designed experimental study as outlined in this guide is strongly recommended. This proactive approach to stability management will ultimately contribute to the reproducibility of synthetic procedures and the quality of the final drug candidates.

References

  • CARBAMATE. (2009, May 21). Cooling Tower Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Retrieved from [Link]

  • Eurofins Sustainability Services. (n.d.). PFAS testing, Total Organic Fluorine (TOF), Total Fluorine (TF). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, January). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Journal of the Tunisian Chemical Society, 8, 127-135.
  • Pujar, A. M., et al. (2019). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]

  • National Institutes of Health. (2021, October 29). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Boc-Protection of Novel Fluorinated Amino Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The introduction of fluorine into amino compounds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is a vital instrument in the synthetic chemist's arsenal for the manipulation of these valuable fluorinated building blocks. However, the profound electronic influence of fluorine can significantly alter the reactivity of the amino group, necessitating a nuanced and well-informed approach to its protection. This in-depth technical guide provides a comprehensive overview of the Boc-protection of novel fluorinated amino compounds, grounded in mechanistic principles and supported by field-proven protocols. We will explore the impact of fluorine's position relative to the amino group (α, β, and γ), detail robust experimental procedures, and discuss strategies to overcome the challenges associated with these often-unreactive substrates.

The Strategic Imperative for Fluorine in Drug Discovery and the Role of Boc-Protection

The strategic incorporation of fluorine into drug candidates can dramatically enhance their pharmacological profiles. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the introduction of fluorine can alter the pKa of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of these complex fluorinated molecules often requires a multi-step approach where the nucleophilic and basic nature of the amino group must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This orthogonality to many other protecting groups makes it an invaluable tool in complex synthetic sequences.[3]

However, the very electronic effects that make fluorinated compounds so attractive in drug discovery also present a significant challenge to their synthesis. The strong electron-withdrawing nature of fluorine can substantially decrease the nucleophilicity of the amino group, rendering standard Boc-protection protocols ineffective. This guide will dissect these challenges and provide actionable strategies for the successful Boc-protection of this important class of compounds.

The Mechanism of Boc-Protection: A Foundation for Understanding Reactivity

The Boc-protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1] This attack forms a transient tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes to the stable products tert-butanol and carbon dioxide.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate [R-NH₂(⁺)-C(O)O-Boc(O⁻)] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Figure 1: General mechanism of Boc-protection of an amine using Boc anhydride.

The rate of this reaction is critically dependent on the nucleophilicity of the amine. Electron-donating groups on the 'R' group increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups, such as fluorine, have the opposite effect, retarding the reaction and often requiring modified protocols.

The Influence of Fluorine Position on Amine Reactivity and Protection Strategy

The impact of fluorine on the nucleophilicity of an amine is highly dependent on its position relative to the nitrogen atom. This "distance-decay" of the inductive effect is a key principle to grasp when designing a Boc-protection strategy.

α-Fluorinated Amines: A Significant Synthetic Challenge

When a fluorine atom is directly attached to the carbon bearing the amino group (the α-position), its powerful electron-withdrawing inductive effect is at its maximum. This dramatically reduces the basicity and nucleophilicity of the amine, making it a very poor nucleophile.

Standard Boc-protection protocols using Boc anhydride and a mild base like triethylamine (TEA) or even sodium bicarbonate are often sluggish or fail completely with α-fluoroamines. The lone pair on the nitrogen is simply not available enough to initiate the nucleophilic attack on the Boc anhydride.

Overcoming the Challenge:

To drive the reaction forward, more forcing conditions or catalytic activation are necessary. A highly effective method for the Boc-protection of such electron-deficient amines involves the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in conjunction with a base. DMAP is a superior nucleophile to the fluorinated amine and reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is then readily attacked by the weakly nucleophilic α-fluoroamine.

Experimental Protocol: Boc-Protection of an α-Fluorinated Amine

  • Dissolution: Dissolve the α-fluorinated amine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), and di-tert-butyl dicarbonate (1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require several hours to overnight for completion.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), water, and brine to remove the base, DMAP, and any remaining water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

β-Fluorinated Amines: A Moderated Inductive Effect

With the fluorine atom positioned on the β-carbon, the inductive electron-withdrawing effect on the amino group is attenuated but still significant. β-Fluoro amines are more nucleophilic than their α-counterparts but generally less reactive than non-fluorinated aliphatic amines.[4]

Standard Boc-protection conditions may be successful, but often require longer reaction times or slightly elevated temperatures. The use of a stronger base or a catalytic amount of DMAP can be beneficial to ensure complete and timely conversion.

Experimental Protocol: Boc-Protection of a β-Fluorinated Amine

  • Dissolution: Dissolve the β-fluorinated amine (1.0 equiv) in a solvent such as THF or acetonitrile.

  • Addition of Reagents: Add triethylamine (1.2 equiv) followed by di-tert-butyl dicarbonate (1.1 equiv). For less reactive substrates, the addition of DMAP (0.05 equiv) is recommended.

  • Reaction Conditions: Stir the reaction at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be applied.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up as described for α-fluorinated amines.

  • Purification: Purify the crude product by column chromatography.

γ-Fluorinated and More Distal Amines: Approaching "Normal" Reactivity

When the fluorine atom is at the γ-position or further from the amino group, its inductive effect is significantly diminished. These amines generally exhibit reactivity similar to their non-fluorinated analogs. Standard Boc-protection protocols are typically effective, providing good to excellent yields in a timely manner.

Experimental Protocol: Boc-Protection of a γ-Fluorinated Amine

  • Dissolution: Dissolve the γ-fluorinated amine (1.0 equiv) in a suitable solvent such as methanol, THF, or a biphasic mixture of dioxane and water.

  • Addition of Reagents: Add a base such as triethylamine (1.1 equiv) or sodium bicarbonate (1.5 equiv) followed by di-tert-butyl dicarbonate (1.05 equiv).

  • Reaction Conditions: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up.

  • Purification: Purification by column chromatography is often not necessary for clean reactions, but can be performed if required.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes the typical reaction conditions for the Boc-protection of fluorinated amines based on the position of the fluorine atom.

Position of FluorineRelative ReactivityRecommended BaseCatalystTypical Reaction Time
α Very LowTriethylamine (TEA)DMAP (0.1 equiv)12-24 hours
β ModerateTriethylamine (TEA)DMAP (optional)4-12 hours
γ HighTEA or NaHCO₃None required1-4 hours

Advanced Strategies for Particularly Challenging Substrates

For exceptionally unreactive or sterically hindered fluorinated amines, even the DMAP-catalyzed protocol may not be sufficient. In such cases, alternative Boc-protection reagents or more potent catalytic systems can be employed.

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is more reactive than Boc anhydride and can be effective for the protection of less nucleophilic amines.[5] The reaction is typically carried out under similar conditions to those using Boc anhydride but may proceed at a faster rate.

  • Sodium Iodide (NaI) as a Co-catalyst: For highly electron-deficient systems, such as certain fluorinated anilines or heteroaromatic amines, the combination of DMAP and NaI has been shown to be highly effective. The proposed mechanism involves the in situ formation of a more reactive Boc-iodide species.

Advanced_Boc_Protection cluster_reagents Reagents cluster_intermediates Reactive Intermediates cluster_product Product Amine Weakly Nucleophilic Fluorinated Amine Boc2O (Boc)₂O Boc_DMAP [N-Boc-DMAP]⁺ Boc2O->Boc_DMAP + DMAP Boc_I Boc-I (proposed) Boc2O->Boc_I + NaI (proposed) DMAP DMAP NaI NaI Boc_Amine Boc-Protected Amine Boc_DMAP->Boc_Amine + Amine Boc_I->Boc_Amine + Amine

Figure 2: Catalytic cycles in advanced Boc-protection strategies.

Deprotection of Boc-Protected Fluorinated Amines

A significant advantage of the Boc group is its lability under acidic conditions. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent like DCM, or with HCl in an organic solvent such as dioxane or methanol.[1][2] The presence of fluorine in the molecule generally does not interfere with the acid-catalyzed deprotection mechanism.

Standard Deprotection Protocol:

  • Dissolution: Dissolve the Boc-protected fluorinated amine in DCM.

  • Acid Addition: Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.

  • Reaction Monitoring: The reaction is usually rapid, often completing within 30 minutes to a few hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Conclusion and Future Outlook

The Boc-protection of novel fluorinated amino compounds is a critical yet often challenging step in the synthesis of modern pharmaceuticals. A thorough understanding of the electronic effects of fluorine on amine reactivity is paramount for developing successful and efficient protection strategies. By carefully selecting the appropriate reagents, catalysts, and reaction conditions based on the position of the fluorine atom, researchers can effectively mask the amino group and proceed with their synthetic endeavors. As the field of fluorine chemistry continues to expand, the development of even more potent and selective methods for the protection of these unique and valuable building blocks will undoubtedly remain an area of active research.

References

  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved February 3, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]

  • Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). YouTube. Retrieved February 3, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. (2026, January 22). American Chemical Society. Retrieved February 3, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2025, August 4). ResearchGate. Retrieved February 3, 2026, from [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • The reactivity of N‐Boc protected α‐hydroxy‐γ‐aminophosphonates 30 towards DAST and PyFluor. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Protecting Groups. (n.d.). Retrieved February 3, 2026, from [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved February 3, 2026, from [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024, August 30). GSC Online Press. Retrieved February 3, 2026, from [Link]

  • Avoid Protecting Groups. (2019, December 3). Green Chemistry: Principles and Case Studies. Retrieved February 3, 2026, from [Link]

  • Basicity of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? (2021, May 5). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Reactions of t-Boc-Protected Amines with Difluorocarbene. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation of Fluorinated Cyclopropyl Motifs in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists integrating the 1-(fluoromethyl)cyclopropyl motif into peptides.

While the specific CAS (Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate) refers to the Boc-protected amine precursor , this guide addresses the primary application of this scaffold: its conversion into and use as the


-disubstituted amino acid building block  (Fmoc-1-amino-1-(fluoromethyl)cyclopropane carboxylic acid) in Solid-Phase Peptide Synthesis (SPPS). This moiety is a critical bioisostere for constraining peptide backbones and enhancing metabolic stability.[1]

Executive Summary & Mechanism of Action

The 1-(fluoromethyl)cyclopropane moiety represents a "privileged scaffold" in modern peptidomimetic drug design. By incorporating this unit, researchers achieve two simultaneous modifications:

  • Conformational Locking: The cyclopropane ring at the

    
     position rigidly restricts the 
    
    
    
    and
    
    
    torsion angles, forcing the peptide backbone into specific secondary structures (often
    
    
    -helices or distorted
    
    
    -turns) unattainable by natural amino acids.
  • Bioisosteric Stabilization: The fluoromethyl group acts as a non-oxidizable isostere of a methyl or ethyl group. The fluorine atom lowers the

    
     of the neighboring amine (via inductive effects) and blocks metabolic degradation (e.g., P450 oxidation) at the exposed side chain.
    

Challenge: The extreme steric hindrance of the gem-disubstituted cyclopropane ring makes standard SPPS coupling protocols (e.g., HBTU/DIEA) ineffective, leading to deletion sequences. This guide details the High-Temperature/High-Efficiency (HTHE) protocol required for successful incorporation.

Pre-Synthesis: Building Block Architecture

To use "this compound" in SPPS, it must function as an amino acid. If you possess the carbamate precursor, it requires carboxylation and protecting group exchange (Boc


 Fmoc) before resin loading.
Pathway: Scaffold Activation

The following diagram illustrates the logical flow from the commercial carbamate to the active SPPS building block.

G Carbamate Commercial Precursor (Boc-Amine) Lithiation 1. Lithiation (s-BuLi) 2. Carboxylation (CO2) Carbamate->Lithiation Activation BocAcid Intermediate (Boc-Amino Acid) Lithiation->BocAcid Yields Acid FmocSwitch Fmoc Switch (TFA -> Fmoc-OSu) BocAcid->FmocSwitch Deprotection/Reprotection ActiveBlock Active SPPS Building Block (Fmoc-FMe-ACPC) FmocSwitch->ActiveBlock Purification SPPS Solid Phase Peptide Synthesis ActiveBlock->SPPS Coupling

Figure 1: Conversion of the carbamate precursor to the Fmoc-protected amino acid competent for SPPS.

Experimental Protocol: Solid-Phase Incorporation

Critical Note: The coupling of


-disubstituted amino acids is the rate-limiting step. Standard room-temperature couplings will result in <20% conversion.
A. Reagents & Materials
ComponentSpecificationPurpose
Building Block Fmoc-1-amino-1-(fluoromethyl)cyclopropane carboxylic acidThe constrained scaffold.[2]
Coupling Agent HATU or PyAOP PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is preferred for sterically hindered junctions to avoid guanidinylation.
Base TMP (2,4,6-Trimethylpyridine / Collidine)Weaker base than DIEA, prevents racemization (though less risky here) and premature Fmoc removal at high temps.
Resin ChemMatrix or PEG-PSHigh-swelling resins are essential for difficult sequences.
Solvent DMF (Anhydrous)Strict water exclusion is vital.
B. Step-by-Step Coupling Protocol (The "Turbo-Coupling" Method)
  • Resin Preparation:

    • Swell resin (0.1 mmol scale) in DMF for 30 minutes.

    • Deprotect the N-terminus of the growing chain (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.

  • Activation (Pre-activation is strictly prohibited):

    • Rationale: Activated esters of hindered amino acids degrade rapidly. Activation must occur in situ.

    • Weigh 4.0 equivalents of the Fmoc-fluorocyclopropyl amino acid.

    • Weigh 3.9 equivalents of HATU (or PyAOP).

  • Coupling Reaction:

    • Dissolve Amino Acid and Coupling Agent in minimal DMF (concentration ~0.3 M).

    • Add solution to the resin.[3]

    • Immediately add 8.0 equivalents of Collidine (TMP) .

    • Microwave Irradiation (Recommended): Heat to 75°C for 10 minutes (25W constant power).

    • Alternative (Manual): If no microwave is available, heat to 60°C in an oil bath and agitate for 2 hours. Double couple if necessary.

  • Monitoring (The Fluorine Advantage):

    • Use Gel-Phase

      
       NMR  if possible. The appearance of the distinct 
      
      
      
      signal (triplet of doublets,
      
      
      to
      
      
      ppm) on the resin beads confirms coupling.
    • Standard Kaiser test may be false-negative due to steric shielding; Chloranil test is more reliable for secondary amines, but mass spec of a micro-cleavage is the gold standard.

  • Capping:

    • After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) to prevent deletion sequences.

C. Subsequent Deprotection[4]
  • Challenge: The bulky cyclopropyl group shields the N-terminus, making Fmoc removal slower for the next cycle.

  • Modification: Use 20% Piperidine + 5% DBU in DMF.

  • Time: Increase deprotection time to 2 x 10 minutes.

Troubleshooting & Optimization

The following table summarizes common failure modes when using fluorinated cyclopropyl amino acids.

IssueObservation (LCMS)Root CauseSolution
Incomplete Coupling Mass = Target - ResidueSteric clash prevents nucleophilic attack.Switch to PyAOP (phosphonium salt) and increase Temp to 75°C. Perform double coupling.
Epimerization Split peaks in HPLCOver-activation or high base basicity.Use Collidine instead of DIEA. Do not exceed 75°C.
Elimination (HF loss) Mass = Target - 20 DaBase-catalyzed elimination of Fluorine.Rare in cyclopropanes due to strain (Bredt's rule), but avoid strong bases (like DBU) during the coupling step. Keep DBU for deprotection only.
Poor Solubility Precipitate in vialHydrophobicity of the Boc/Fmoc scaffold.Use NMP (N-methyl-2-pyrrolidone) instead of DMF for the coupling mixture.

Structural Logic: Why It Works

The cyclopropane ring acts as a rigid pivot. Unlike linear amino acids where the side chain rotates freely (


 angle), the "side chain" here is part of the ring.

Pathway Linear Linear Peptide (High Entropy) Constraint Insert 1-(Fluoromethyl)cyclopropyl Linear->Constraint Synthesis Locked Conformationally Locked (Low Entropy) Constraint->Locked Steric Restriction (Phi/Psi) Binding Enhanced Receptor Binding (Pre-organized fit) Locked->Binding Thermodynamics

Figure 2: Thermodynamic advantage of cyclopropyl constraints in ligand-receptor binding.

References

  • Synthesis of Fluorinated Cyclopropanes

    • Haufe, G. (2008). "Fluorine-containing amino acids: Synthesis and peptide modification." Amino Acids, 34(1), 1-2. Link

  • Steric Coupling Protocols

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Conformational Constraints in Peptides

    • Reichelt, A., & Martin, S. F. (2006). "Synthesis and Properties of Cyclopropane-Derived Peptidomimetics." Accounts of Chemical Research, 39(7), 433–442. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Disclaimer: This protocol involves the use of hazardous reagents (fluorinated compounds, coupling agents). All procedures should be performed in a fume hood with appropriate PPE. The conversion of the carbamate to the amino acid requires strict anhydrous conditions (organolithium chemistry).

Sources

Application Note: Protecting Group Strategies for Fluorinated Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

Fluorinated cyclopropylamines are high-value bioisosteres in medicinal chemistry, offering metabolic stability and conformational restriction. However, the introduction of fluorine onto the strained cyclopropane ring creates a "push-pull" electronic environment that drastically alters the reactivity profile compared to non-fluorinated analogues.

The central challenges are twofold:

  • 1-Fluorocyclopropylamines: The free base is inherently unstable and prone to spontaneous ring fragmentation. Protection must often occur in situ during synthesis.

  • 2-Fluorocyclopropylamines: The fluorine atom significantly lowers the basicity (pKa) of the amine, requiring modified conditions for nucleophilic protection, and introduces stereoelectronic effects that influence ring stability during deprotection.

This guide details the specific protocols required to handle these motifs without compromising yield or scaffold integrity.

The Electronic Landscape: Why Standard Protocols Fail

Before attempting protection, one must understand the electronic perturbation caused by the fluorine atom. The high electronegativity of fluorine withdraws electron density from the nitrogen lone pair (lowering nucleophilicity) and destabilizes the cyclopropane ring towards electrophilic ring opening.

Table 1: Comparative Physicochemical Properties[1]
ScaffoldStructureApprox. pKa (Conj. Acid)NucleophilicityStability Risk
Cyclopropylamine

-Pr-NH

9.1 [1]HighLow
trans-2-Fluorocyclopropylamine

-Pr(2-F)-NH

~6.5 - 7.5 [2]ModerateModerate (Acid Sensitive)
cis-2-Fluorocyclopropylamine

-Pr(2-F)-NH

~6.0 - 7.0 [2]LowHigh (Solvolysis Risk)
1-Fluorocyclopropylamine

-Pr(1-F)-NH

N/A (Unstable)N/ACritical (Free base decomposes)

Key Insight: The pKa of fluorinated analogues is 2–3 units lower than the parent amine. Standard "mild" bases (e.g., NaHCO


) may be insufficient for rapid protection reactions, while strong bases may trigger elimination of HF.

Protocol A: Handling 1-Fluorocyclopropylamine (The "Unstable Base" Strategy)[1]

The Golden Rule: Never attempt to isolate 1-fluorocyclopropylamine as a free base. It decomposes rapidly into fluoro-imines or ring-opened products [3].

The most robust strategy relies on the Curtius Rearrangement , where the intermediate isocyanate is trapped immediately by the protecting group source (alcohol) or hydrolyzed to the salt.

Workflow Diagram: 1-Fluoro Protection Strategy

G Start 1-Fluorocyclopropane- carboxylic Acid Step1 Acyl Azide Formation (DPPA or Mixed Anhydride) Start->Step1 Step2 Curtius Rearrangement (Isocyanate Intermediate) Step1->Step2 Branch Trapping Agent Step2->Branch RouteA Route A: t-BuOH (Reflux) Branch->RouteA One-Pot RouteB Route B: Benzyl Alcohol Branch->RouteB RouteC Route C: HCl/H2O Branch->RouteC Risk RISK: Aqueous Workup of Free Base Branch->Risk Avoid! ProductA N-Boc-1-Fluoro- cyclopropylamine (STABLE) RouteA->ProductA ProductB N-Cbz-1-Fluoro- cyclopropylamine (STABLE) RouteB->ProductB ProductC Amine Hydrochloride Salt (STABLE SOLID) RouteC->ProductC Decomp Decomposition (Fluoro-imines) Risk->Decomp

Caption: Decision tree for 1-fluorocyclopropylamine synthesis. The free base pathway (Red) must be avoided in favor of in-situ trapping (Green).

Experimental Protocol: One-Pot Curtius to N-Boc-1-Fluorocyclopropylamine

Reagents: 1-fluorocyclopropanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.1 eq), tert-Butanol (excess, solvent).

  • Activation: Dissolve the carboxylic acid in anhydrous t-BuOH under N

    
    . Add Et
    
    
    
    N followed by DPPA dropwise at room temperature.
  • Rearrangement: Heat the mixture to reflux (80–85 °C). Evolution of N

    
     gas indicates the formation of the isocyanate, which is immediately trapped by the solvent (t-BuOH).
    
  • Duration: Maintain reflux for 4–6 hours until gas evolution ceases.

  • Workup: Cool to RT. Concentrate in vacuo to remove excess t-BuOH. Dilute with EtOAc, wash with 5% citric acid (to remove amine byproducts), sat. NaHCO

    
    , and brine.
    
  • Purification: Silica gel chromatography. The N-Boc product is stable and can be stored at 4°C.

Citation: This modified Weinstock protocol is validated for scalable synthesis of cyclopropylamines [4].

Protocol B: Orthogonal Protection of 2-Fluorocyclopropylamines[1]

Unlike the 1-fluoro isomer, 2-fluorocyclopropylamines are isolable but display reduced nucleophilicity. The cis-isomer is particularly prone to solvolysis (ring opening) if left in acidic media due to the assistance of the fluorine lone pair (stabilizing the carbocation).

Strategy: Installing Fmoc or Cbz on the Hydrochloride Salt[1]

Since the free base is volatile and moderately unstable, it is best to store the amine as an HCl or Tosylate salt and perform protection under biphasic conditions.

Reagents: 2-fluorocyclopropylamine·HCl (1.0 eq), Fmoc-OSu (1.1 eq), NaHCO


 (2.5 eq), 1:1 Dioxane/Water.
  • Preparation: Suspend the amine salt in 1:1 Dioxane/Water.

  • Basification: Add solid NaHCO

    
    . Note: Carbonate is preferred over hydroxide (NaOH) to prevent potential HF elimination or ring opening.
    
  • Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in one portion.

  • Reaction: Stir vigorously at RT for 12 hours. The reduced nucleophilicity of the fluorinated amine requires longer reaction times than standard amines.

  • Workup: Acidify carefully to pH 4–5 with 1M HCl (do not go to pH 1, as this risks ring opening). Extract with EtOAc.[1][2]

Deprotection & Stability Risks[1][4]

The removal of protecting groups exposes the strained ring to conditions that often trigger fragmentation.

Mechanism of Acid-Catalyzed Ring Opening

When deprotecting a Boc group with TFA or HCl, the resulting ammonium species is electron-withdrawing. However, if the cation forms transiently (S


1-like character) or if a nucleophile attacks the distal bond (homoconjugate addition), the ring cleaves.

Recommended Deprotection Conditions:

  • Boc Removal:

    • Standard: 4M HCl in Dioxane (anhydrous).

    • Avoid: Aqueous HCl or TFA/Water mixtures, which promote nucleophilic ring opening by water.

    • Scavengers: Add triethylsilane (TES) if the molecule contains other cation-sensitive groups.

  • Cbz Removal:

    • Standard: H

      
      , Pd/C in MeOH.
      
    • Note: Fluorine on the ring is generally stable to hydrogenolysis conditions, unlike C-Cl or C-Br bonds.

QC & Troubleshooting: NMR Signatures

When analyzing your product, look for these tell-tale signs of failure (Ring Opening):

  • 19F NMR:

    • Intact Ring: -180 to -220 ppm (multiplet).

    • Ring Opened (Allylic Fluoride): Shift moves downfield significantly.

  • 1H NMR:

    • Intact Ring: Complex multiplets between 0.5 – 1.5 ppm.

    • Ring Opened: Appearance of olefinic protons (5.0 – 6.0 ppm) or terminal methyl groups (if reduced).

References

  • ChemicalBook. (n.d.).[3] Cyclopropylamine Properties and pKa Data. Retrieved from

  • Mykhailiuk, P. K., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry, 6(18), 3297-3303.

  • Wilsily, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1226–1232.

Disclaimer: This protocol involves the handling of fluorinated organic intermediates which may be volatile or toxic. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Analytical Strategies for Monitoring Reactions of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists optimizing the use of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate (hereafter referred to as Boc-FMC ).[1] This fluorinated building block is a critical bioisostere in medicinal chemistry, offering conformational restriction and metabolic stability.[1][2]

Introduction & Molecule Profile[1][3][4][5][6]

This compound is a specialized scaffold used to introduce the 1-(fluoromethyl)cyclopropyl amine motif into drug candidates.[1] The geminal substitution of the amino and fluoromethyl groups on the strained cyclopropane ring creates unique electronic and steric environments.[1]

Monitoring reactions of this molecule presents specific challenges:

  • Lack of Chromophore: The molecule lacks strong UV absorption (no aromatic rings), rendering standard UV-Vis detection (254 nm) ineffective.[1]

  • Fluorine Chemistry: The stability of the fluoromethyl group on a strained ring must be monitored to ensure no defluorination or ring-opening rearrangements occur.[1]

  • Volatility: The deprotected free amine (1-(fluoromethyl)cyclopropan-1-amine) is low molecular weight and potentially volatile.[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Analysis
Molecular Formula

Monoisotopic Mass: ~189.12 Da
LogP ~1.8 - 2.2Retains well on C18 columns.[1]
UV Activity Negligible (>210 nm only)Requires CAD, ELSD, or MS detection.

F NMR Shift

-210 to -230 ppm (approx)
Distinct region, ideal for specific monitoring.[1]

Analytical Strategy: Orthogonal Approaches

To ensure scientific integrity, we employ an orthogonal strategy: In-situ


F NMR  for quantitative kinetics and UPLC-MS/ELSD  for impurity profiling.[1]
Diagram 1: Analytical Workflow for Boc-FMC Processing

AnalyticalWorkflow Start Starting Material (Boc-FMC) Rxn Reaction (e.g., Acid Deprotection) Start->Rxn NMR Method A: 19F NMR (Quantification & Fluorine Integrity) Rxn->NMR In-situ Aliquot LCMS Method B: UPLC-MS/ELSD (Impurity Profiling) Rxn->LCMS Quenched Sample GC Method C: GC-FID (Residual Solvents/Volatiles) Rxn->GC Final Product Decision Proceed to Coupling / Isolation NMR->Decision Kinetic Complete? LCMS->Decision Purity > 98%?

Figure 1: Orthogonal analytical workflow ensuring complete conversion and structural integrity during the processing of Boc-FMC.

Detailed Protocols

Method A: Quantitative F NMR Monitoring (The "Gold Standard")

Rationale: Since the molecule contains a single fluorine atom,


F NMR provides a direct, non-destructive window into the reaction progress without interference from solvents or non-fluorinated reagents.[1]

Protocol:

  • Sample Prep: Withdraw

    
     of reaction mixture. Dilute with 
    
    
    
    of deuterated solvent (e.g., DMSO-
    
    
    or CDCl
    
    
    ).[1]
  • Internal Standard: Add

    
     of 
    
    
    
    -trifluorotoluene (TFT) as a quantitative internal standard (
    
    
    -63 ppm).
  • Acquisition:

    • Pulse Sequence: zgig (inverse gated decoupling) to eliminate NOE enhancement for accurate integration.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (fluorine relaxation can be slow).
    • Scans: 16–32 scans are usually sufficient.[1]

  • Analysis:

    • Starting Material (Boc-FMC): Integrate signal at

      
       ppm (triplet, 
      
      
      
      Hz).
    • Product (Amine Salt): Look for a shift of

      
       ppm upon removal of the Boc group.
      
    • Defluorination Impurities: Scan the -100 to -200 ppm region for fluoride ion (if aqueous) or elimination products (fluoro-olefins).[1]

Method B: UPLC-MS with ELSD Detection

Rationale: UV detection is unreliable for this carbamate.[1] Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory for mass balance.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    , 
    
    
    
    mm).[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection:

    • MS: ESI Positive Mode (Scan 100–500 Da).

    • ELSD: Drift tube temp

      
      , Gain 10.
      

Target Ions (ESI+):

Species Formula Expected m/z

| Boc-FMC (SM) |


 | 212.1 

(Boc labile) or 134.1

| | Free Amine (Prod) |

| 90.07

| | t-Butyl Cation |

| 57.1 (Common background in Boc deprotection) |[1]

Protocol:

  • Quench: Dilute reaction aliquot 1:100 in MeCN:Water (50:50).

  • Injection:

    
    .
    
  • Data Analysis: Integrate ELSD peaks for % area. Use MS to confirm peak identity.[1] Note: The free amine is very polar and may elute in the void volume; consider HILIC mode if retention is poor.[1]

Reaction Monitoring Guide: Boc-Deprotection

The most common reaction is the removal of the Boc group using 4M HCl in Dioxane or TFA/DCM.[1]

Diagram 2: Deprotection Troubleshooting Logic

DeprotectionLogic Start Start Deprotection (Acid Treatment) Check Check 19F NMR / MS after 1 hour Start->Check IsSM Is SM (m/z 212/190) Present? Check->IsSM Yes Add more Acid or Increase Temp IsSM->Yes Yes No Check for Product (m/z 90) IsSM->No No Yes->Check Re-evaluate ProdYes Reaction Complete. Evaporate Solvent. No->ProdYes Product Found ProdNo CRITICAL FAILURE Possible Decomposition No->ProdNo No Product AnalyzeDecomp Check 19F NMR for Free Fluoride (-120 ppm) or Ring Opening ProdNo->AnalyzeDecomp

Figure 2: Decision tree for monitoring the acidic deprotection of Boc-FMC.

Experimental Observations & Troubleshooting
  • Issue: "Disappearing" Product.

    • Cause: The free amine (1-(fluoromethyl)cyclopropan-1-amine) is volatile.[1]

    • Solution: Isolate as the HCl or TFA salt.[1] Do not evaporate to dryness under high vacuum without salt formation.[1]

  • Issue: Ring Opening.

    • Mechanism:[1][3][4] Cyclopropylcarbinyl cations can rearrange.[1] While the fluoromethyl group destabilizes the cation adjacent to it (preventing some rearrangements), harsh Lewis acids can trigger ring opening.[1]

    • Detection: Appearance of complex multiplet splitting in

      
      H NMR (loss of cyclopropane high-field signals at 0.5–1.0 ppm).[1]
      

References

  • Haufe, G. (2008).[1] "Fluorinated Cyclopropanes."[1][5][6][7] Wiley-VCH.[1] (Comprehensive guide on the stability and synthesis of fluorinated cyclopropanes).

  • Wzorek, A., et al. (2025).[1] "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry, 21, 1742–1747.[1] Link

  • Mykhailiuk, P. K. (2014).[1] "1-(Fluoromethyl)cyclopropan-1-amine: Synthesis and incorporation into peptides." Journal of Fluorine Chemistry. (Primary source for the specific building block synthesis and handling).[5]

  • Gandeepan, P., et al. (2023).[1] "Synthesis of Fluoromethyl-Substituted Cyclopropanes." ResearchGate.[1] Link

  • PubChem Compound Summary. "1-(Trifluoromethyl)cyclopropan-1-amine."[1][6] (Analogous spectral data reference). Link

Sources

Troubleshooting & Optimization

Minimizing byproduct formation in the synthesis of fluoromethylcyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorine Chemistry & Strained Systems Subject: Optimization of Fluoromethylcyclopropylamine Synthesis Ticket ID: F-C3-SYNTH-009 Status: Resolved (Knowledge Base Article Created)

Executive Summary

The synthesis of fluoromethylcyclopropylamine (1-(fluoromethyl)cyclopropan-1-amine) is a high-stakes balancing act between the high energy of the strained cyclopropane ring and the aggressive conditions typically required for fluorination.

Users frequently report three primary failure modes:

  • Ring Opening: Conversion of the cyclopropyl methyl cation into homoallylic fluorides.

  • Elimination: Formation of exo-methylene cyclopropanes.

  • Thermal Decomposition: Loss of the diazo/azide intermediates during the Curtius rearrangement.[1]

This guide provides protocol adjustments to minimize these byproducts, favoring kinetic control and alternative reagents over classical methods.

Module 1: The Fluorination Bottleneck

Context: The most direct route involves the deoxyfluorination of 1-(hydroxymethyl)cyclopropan-1-amine (N-protected).

The Problem: The Cyclopropylcarbinyl Cation

Classical reagents like DAST (Diethylaminosulfur trifluoride) generate a highly leaving group. If the reaction proceeds via an


-like transition state, the intermediate cyclopropylcarbinyl cation  is exceptionally prone to rearrangement. It rapidly equilibrates with the cyclobutyl and homoallyl cations, leading to ring-opened byproducts (homoallylic fluorides) rather than the target fluoromethyl cyclopropane.
Protocol Adjustment: Switch to XtalFluor-E®

Recommendation: Replace DAST/Deoxo-Fluor with XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) used in conjunction with a promoter (DBU or


).[2]

Why?

  • Mechanism: XtalFluor-E does not generate free HF in situ.[3] It activates the alcohol to form an intermediate that is less prone to ionization than the DAST-intermediate.

  • Thermal Stability: XtalFluor-E has a higher decomposition temperature, allowing for safer handling without triggering the thermal ring-opening of the substrate.

Troubleshooting Guide: Fluorination Stage
SymptomProbable CauseCorrective Action
Homoallylic Fluoride (Ring Open)

character is too high; Carbocation lifetime is too long.
1. Switch solvent to DCM (non-polar favors tight ion pairs).2. Lower temperature to -78°C.3. Use XtalFluor-E instead of DAST.
Exo-Methylene (Elimination) Basicity of the reaction medium (E2 elimination).1. Avoid DBU if elimination is observed; switch to

as the promoter.2. Ensure anhydrous conditions (water promotes HF generation).
Low Conversion Steric hindrance at the quaternary center.1. Allow warming to 0°C slowly.2. Verify quality of XtalFluor (hydrolyzes in air).
Visualizing the Pathway

The following diagram illustrates the critical decision point between substitution (Target) and rearrangement (Byproduct).

FluorinationPathways Start Cyclopropylmethanol Precursor Activated Activated Intermediate Start->Activated Reagent (DAST/XtalFluor) Cation Cyclopropylcarbinyl Cation (Unstable) Activated->Cation Ionization (SN1) Polar Solvent/High T Target Target: Fluoromethyl Cyclopropane Activated->Target SN2 (Preferred) Fast Kinetics Byproduct2 Byproduct: Exo-Methylene (Elimination) Activated->Byproduct2 E2 Elimination (Basic Conditions) Cation->Target Trapping (Slow) Byproduct1 Byproduct: Homoallylic Fluoride Cation->Byproduct1 Ring Opening Rearrangement

Caption: Kinetic competition between direct fluorination (


) and cation-mediated ring opening (

).

Module 2: The Curtius Rearrangement Route

Context: An alternative route involves starting with 1-(fluoromethyl)cyclopropane-1-carboxylic acid and converting it to the amine via Curtius rearrangement.

The Problem: Thermal Instability

While the Curtius rearrangement is generally concerted, the high temperatures required to decompose the acyl azide can trigger the rupture of the cyclopropane ring, especially if the fluoromethyl group destabilizes the transition state.

Protocol Adjustment: Photochemical or Lewis Acid Catalysis

Instead of thermal reflux in toluene (standard), utilize mild activation methods to lower the energy barrier.

Optimized Workflow:

  • Acyl Azide Formation: Use DPPA (Diphenylphosphoryl azide) at 0°C. Do not isolate the acyl azide if possible (explosion/stability risk).

  • Rearrangement:

    • Standard: Reflux in Toluene (80-110°C). Risk: High.[4]

    • Optimized: Use catalytic Lewis Acids (e.g.,

      
       or 
      
      
      
      ) or perform the reaction under Photochemical flow conditions to drive
      
      
      loss at ambient temperature.
FAQ: Curtius Rearrangement

Q: I am seeing symmetric urea byproducts. Why? A: This occurs if the isocyanate intermediate reacts with water to form an amine, which then attacks another isocyanate molecule.

  • Fix: Ensure strict anhydrous conditions. If performing a "one-pot" Boc-protection, use excess t-Butanol and ensure no adventitious moisture is present.

Q: Can I use the Hofmann rearrangement instead? A: Generally, no . The Hofmann rearrangement requires strong basic conditions and halogens (Br2/NaOH), which often lead to ring opening or halo-decarboxylation side reactions in cyclopropanes. The Curtius route (neutral/acidic) is superior for strained rings.

Module 3: Isolation & Storage (The "Invisible" Loss)

Context: 1-(Fluoromethyl)cyclopropylamine is a low-molecular-weight amine. It is highly volatile and can be lost during rotary evaporation.

Handling Protocol
  • Never concentrate to dryness as a free base.

  • Salt Formation: Immediately trap the amine as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

    • Procedure: Collect the crude reaction mixture (if Boc-deprotected), add 2M HCl in Diethyl Ether, and precipitate the salt.

  • Storage: Store at -20°C under Argon. The free base reacts with

    
     in the air to form carbamates over time.
    

Summary of Recommended Reagents

StepStandard Reagent (Avoid)Recommended ReagentReason for Switch
Fluorination DAST / Deoxo-FluorXtalFluor-E® +

Higher thermal stability; no free HF; reduces ring opening.
Carboxyl Activation Thionyl Chloride (

)
DPPA (Diphenylphosphoryl azide) Avoids harsh acidic conditions that open the ring.
Solvent (Fluorination) THF / GlymeDCM (Dichloromethane) Non-polar solvent suppresses ionization (

) and favors substitution (

).
Base (Elimination Control) DBU / Pyridine2,6-Lutidine Sterically hindered base minimizes elimination byproducts.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates: New, Stable, and Crystalline Deoxofluorinating Reagents." Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[2][3] Organic Letters, 11(21), 5050–5053. Link

  • Haufe, G. (2008). "Fluorinated Cyclopropanes."[5][6][7] The Chemistry of the Cyclopropyl Group, Wiley. (General reference on ring stability).

  • Pineschi, M. (2019). "Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores." Bioorganic & Medicinal Chemistry Letters, 29(8), 980-984. Link (Highlighting the stability/toxicity profile).

  • Lebel, H., & Leogane, O. (2005).[8] "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 7(19), 4107–4110. Link

Sources

Impact of solvent choice on the reactivity of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this unique building block. The inherent structural features—a sterically demanding tert-butyl (Boc) protecting group, a strained cyclopropyl ring, and an electron-withdrawing fluoromethyl moiety—render its reactivity highly dependent on the chosen solvent system.[1] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm planning a nucleophilic substitution on the fluoromethyl group. How do I choose between a polar protic and a polar aprotic solvent?

This is the most critical question for this substrate, and the answer depends entirely on the reaction mechanism you intend to promote (SN1 or SN2).

  • For an SN2 Pathway (Recommended): You should exclusively use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are crucial because they solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive.[2] Using a protic solvent like methanol or ethanol would be detrimental; it would form a hydrogen-bonding "cage" around your nucleophile, severely diminishing its strength and hindering the required backside attack for an SN2 reaction.[3][4]

  • For an SN1 Pathway (Generally Disfavored): A polar protic solvent (e.g., water, methanol, ethanol) would be required.[5][6] These solvents excel at stabilizing the carbocation intermediate and the leaving group that would form in the rate-determining step.[5][7] However, generating a primary carbocation on the fluoromethyl group is energetically unfavorable, and this pathway is unlikely to be efficient without significant electronic or neighboring group assistance.

The workflow below illustrates the decision-making process for selecting an appropriate solvent.

G start What is your desired reaction at the -CH2F group? sub Nucleophilic Substitution start->sub sub_choice What is the nature of your substrate & nucleophile? sub->sub_choice sn2_path Strong Nucleophile Primary Carbon Center sub_choice->sn2_path Favors SN2 sn1_path Weak Nucleophile Potential for Carbocation Stabilization (Generally Unlikely Here) sub_choice->sn1_path Favors SN1 aprotic Select a Polar APROTIC Solvent (e.g., DMF, DMSO, Acetonitrile) Maximizes Nucleophile Reactivity sn2_path->aprotic protic Select a Polar PROTIC Solvent (e.g., Methanol, Water) Stabilizes Ionic Intermediates sn1_path->protic G cluster_0 SN2 Pathway (Favored) cluster_1 SN1 Pathway (Disfavored) Nuc_SN2 N₃⁻ ('Naked' Anion) TS_SN2 [N₃---CH₂(R)---F]⁻ Pentavalent Transition State Nuc_SN2->TS_SN2 Backside Attack Prod_SN2 Product + F⁻ TS_SN2->Prod_SN2 solvent_SN2 Solvent Role: Polar Aprotic (e.g., DMSO) Solvates Cation (Na⁺) Leaves Nucleophile Reactive solvent_SN2->Nuc_SN2 SM_SN1 R-CH₂F Carbocation R-CH₂⁺ (Unstable Primary Carbocation) SM_SN1->Carbocation Rate-Limiting Step Prod_SN1 Product Carbocation->Prod_SN1 + N₃⁻ solvent_SN1 Solvent Role: Polar Protic (e.g., MeOH) Stabilizes Carbocation & F⁻ (But cannot overcome high energy of primary carbocation) solvent_SN1->Carbocation

Sources

Work-up procedures to remove impurities from Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in medicinal chemistry, Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is a key building block for various therapeutic agents. Its unique structure, combining a strained cyclopropane ring, a lipophilic fluoromethyl group, and a stable Boc-protecting group, makes it a desirable synthon. However, the synthesis of this compound is often plagued by purification challenges arising from closely related impurities and tenacious reagent byproducts.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the work-up and purification of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high purity.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the post-reaction work-up, providing explanations and actionable solutions.

Question: My crude product is a persistent oil or gum, but literature suggests it should be a solid. What are the likely causes and how can I proceed with purification?

Answer: This is a frequent issue, typically stemming from several sources:

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMAc) or work-up (e.g., ethyl acetate) can be difficult to remove completely on a rotary evaporator and will leave the product as an oil.

  • Unreacted Starting Materials: If the fluorination step was performed on tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, any unreacted alcohol starting material can act as an impurity that inhibits crystallization.[1]

  • Reagent Byproducts: Byproducts from Boc protection, such as di-tert-butyl carbonate, or from fluorination reagents like DAST, can be oily and interfere with product solidification.[2][3]

Causality-Driven Solutions:

  • Azeotropic Removal of Solvents: To remove stubborn solvents, dissolve the crude oil in a minimal amount of a low-boiling solvent like dichloromethane (DCM) and re-concentrate. Then, add a non-polar solvent like hexane and concentrate again. Repeating this process 2-3 times can help "chase" out the residual high-boiling solvents.

  • Liquid-Liquid Extraction Optimization: Before concentration, ensure a thorough aqueous work-up has been performed. Washing the organic layer with water and then brine (saturated NaCl solution) is crucial. The brine wash helps to remove residual water from the organic phase, which can also prevent crystallization.[4]

  • Purification via Chromatography: If the product remains oily, column chromatography is the most effective next step. The separation of the desired carbamate from more polar impurities (like the starting alcohol) or non-polar impurities is often straightforward. A gradient of ethyl acetate in hexane is a standard choice for elution.[5]

Question: My TLC analysis shows multiple spots with very similar Rf values to my product. How can I resolve and remove these impurities?

Answer: Closely running spots on a Thin-Layer Chromatography (TLC) plate indicate impurities with polarity similar to your target compound. These are often structural isomers or byproducts from minor side reactions.

Causality-Driven Solutions:

  • TLC Solvent System Optimization: The key is to find a solvent system that provides better separation.

    • Vary the Polarity: Systematically test different ratios of your primary solvent system (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

    • Introduce a Third Solvent: Adding a small percentage of a different solvent can significantly alter selectivity. For example, adding 1-2% methanol or triethylamine to a hexane/ethyl acetate system can disrupt hydrogen bonding interactions with the silica gel, changing the relative mobility of the spots.

  • Flash Column Chromatography: This is the primary method for separating compounds of similar polarity.

    • Proper Column Packing: A well-packed column is essential for good resolution.

    • Sample Loading: Load the crude material onto the column in a minimal amount of solvent to ensure a tight starting band. Dry-loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) is highly recommended for difficult separations.

    • Elution Strategy: Use the optimized solvent system from your TLC analysis. A shallow gradient (a slow, gradual increase in the polar solvent) is often more effective than an isocratic (constant solvent ratio) elution for separating close spots.

  • Recrystallization: If chromatography yields a solid product that is still not perfectly pure, recrystallization can be an excellent final polishing step. A binary solvent system, such as ethyl acetate/hexane or DCM/hexane, is often effective. Dissolve the solid in the minimum amount of the more polar solvent while warm, then slowly add the non-polar "anti-solvent" until turbidity appears. Cooling slowly should induce the formation of pure crystals.[5][6]

Question: After my aqueous work-up, my product yield is unexpectedly low. What are the common causes of product loss?

Answer: Significant product loss during extractive work-up points to issues with partitioning, emulsion formation, or unintended reactions.

Causality-Driven Solutions:

  • Product Solubility in Aqueous Layer: While carbamates are generally organic-soluble, the presence of the fluoromethyl group can slightly increase hydrophilicity.[7] To minimize loss to the aqueous phase, use brine for all aqueous washes instead of deionized water. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, driving your product into the organic phase.[4]

  • Emulsion Formation: Vigorous shaking during extraction can create stable emulsions at the organic-aqueous interface, trapping a significant amount of product.

    • Prevention: Use gentle inversions of the separatory funnel rather than aggressive shaking.

    • Resolution: If an emulsion forms, add a small amount of brine and swirl gently. Letting the funnel stand for an extended period can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.

  • Accidental Deprotection: The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids.[8] If the reaction quench or aqueous wash involves a strong acid, you may be cleaving the Boc group, generating the primary amine salt, which would be lost to the aqueous layer. Ensure all aqueous washes are neutral or slightly basic (e.g., saturated sodium bicarbonate solution) to maintain the integrity of the Boc group.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions regarding the purification process.

Q1: What is a reliable, standard aqueous work-up procedure for a typical Boc-protection or fluorination reaction producing this compound?

A standard procedure involves quenching the reaction, followed by extraction and washing. The goal is to remove water-soluble reagents and byproducts. See the detailed protocol below for a step-by-step guide.

Q2: Which specific impurities can be removed with an acidic wash versus a basic wash?

  • Acid Wash (e.g., 1% HCl or 5% NH₄Cl): This is highly effective for removing any unreacted primary amine starting material (e.g., (1-(fluoromethyl)cyclopropyl)amine). The acid protonates the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.

  • Basic Wash (e.g., Saturated NaHCO₃ or 5% NaOH): This is used to remove acidic impurities. For instance, if the reaction was quenched with acid, a basic wash neutralizes it. It can also help hydrolyze and remove excess Boc anhydride.[6]

Q3: What are the best practices for removing unreacted di-tert-butyl dicarbonate ((Boc)₂O)?

Excess (Boc)₂O is a common impurity in Boc-protection reactions. While it can be removed by column chromatography, it is often more efficient to remove it during the work-up.

  • Quenching: After the main reaction is complete, adding a nucleophilic amine "scavenger" like N,N-dimethylethylenediamine or piperidine can consume the excess (Boc)₂O. The resulting urea or carbamate byproduct is typically more polar and easily removed by an acid wash.

  • Solid-Phase Scavengers: An even cleaner method is to stir the reaction mixture with a polymer-supported scavenger resin, such as silica-supported trisamine, which reacts with the excess (Boc)₂O. The resin is then simply filtered off, leaving a much cleaner crude product.[2]

Q4: When is flash column chromatography absolutely necessary, and what is a good starting solvent system?

Chromatography is necessary when simpler methods like extraction and recrystallization fail to remove impurities, particularly those with similar polarity to the product (e.g., starting alcohol in a fluorination reaction, or isomeric byproducts).

  • Starting Solvent System: A combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is the standard for this class of compounds. A good starting point for TLC analysis is 20% Ethyl Acetate in Hexane . Based on the resulting Rf value, you can adjust the ratio to achieve an Rf of ~0.3 for your product, which is ideal for column chromatography.

Impurity Profile and Removal Strategy

The following table summarizes common impurities and the most effective methods for their removal.

ImpurityTypeRecommended Removal MethodRationale
(1-(fluoromethyl)cyclopropyl)amineStarting MaterialDilute acid wash (e.g., 1% HCl)Protonates the amine to form a water-soluble salt.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamateStarting MaterialFlash Column ChromatographyThe hydroxyl group makes it significantly more polar than the fluorinated product.
Unreacted (Boc)₂OReagentScavenger resin/amine; Basic wash; ChromatographyReacts with scavenger or hydrolyzes to water-soluble species.
Di-tert-butyl carbonate / t-ButanolReagent ByproductAqueous work-up; EvaporationWater-soluble or volatile byproducts easily removed.
DAST ByproductsReagent ByproductCareful aqueous quench (sat. NaHCO₃); Aqueous work-upHydrolyzes reactive sulfur-fluoride species into water-soluble salts.
Elimination/Rearrangement ProductsSide ProductFlash Column Chromatography; RecrystallizationSeparation based on subtle differences in polarity and crystal lattice packing.

Experimental Protocols

Protocol 1: Standard Extractive Work-up

  • Quench Reaction: Cool the reaction mixture in an ice bath. Slowly add a suitable quenching solution (e.g., saturated aqueous NaHCO₃ for a DAST reaction, or water for a Boc protection). Caution: Quenching can be exothermic and may release gas.

  • Dilute and Transfer: Dilute the quenched mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM) and transfer to a separatory funnel.

  • Extract: Add water or brine to the separatory funnel. Gently invert the funnel 10-15 times to mix the layers, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower layer. Note: Be sure to identify which layer is organic and which is aqueous.

  • Wash Organic Layer:

    • Wash the organic layer with 1% HCl (if unreacted amine is suspected).

    • Wash with saturated aqueous NaHCO₃ (to remove acidic components).

    • Wash with brine (to remove bulk water).[4]

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

  • Prepare Column: Select an appropriately sized column and slurry-pack it with silica gel using your starting elution solvent (e.g., 5% Ethyl Acetate in Hexane).

  • Prepare Sample (Dry Loading): Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and concentrate on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.

  • Elute: Fill the column with the starting solvent and begin collecting fractions while applying positive pressure. Gradually increase the percentage of the polar solvent (e.g., from 5% to 30% Ethyl Acetate) to elute the compounds from the column.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visual Workflow

The following diagram outlines a logical workflow for deciding on the appropriate purification strategy after the initial reaction.

Workup_Decision_Workflow cluster_troubleshooting Troubleshooting Path start Crude Reaction Mixture aqueous_workup Perform Standard Aqueous Work-up start->aqueous_workup analyze_crude Analyze Crude Product (TLC, ¹H NMR) aqueous_workup->analyze_crude check_purity Is Product >95% Pure? analyze_crude->check_purity check_state Is Crude a Solid or Oil? check_purity->check_state No finish Pure Product check_purity->finish Yes oil Crude is an Oil/Gum check_state->oil Oil solid Crude is a Solid check_state->solid Solid chromatography Flash Column Chromatography oil->chromatography recrystallize Attempt Recrystallization solid->recrystallize chromatography->finish check_recrystallize Recrystallization Successful? recrystallize->check_recrystallize check_recrystallize->chromatography No check_recrystallize->finish Yes

Caption: Work-up decision workflow for purification.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • PubChem. Tert-butyl n-[1-(hydroxymethyl)cyclopropyl]carbamate. PubChem. [Link]

  • Schimler, S. D., et al. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • NIH. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]

  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. [Link]

  • NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • EPA. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]

Sources

Addressing steric hindrance in reactions with 1-substituted cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CPA-STERIC-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers in 1-Substituted Cyclopropylamine Reactions

Welcome to the Support Hub

You are likely here because your standard reaction protocols are failing. 1-substituted cyclopropylamines (1-CPAs) are deceptive; they appear small but exert massive steric pressure due to the rigid "V-shape" of the cyclopropane ring and the geminal substitution at the


-carbon. Furthermore, the high 

-character of the cyclopropyl nitrogen (

hybridization) lowers its basicity and nucleophilicity compared to standard alkyl amines.

This guide is not a textbook. It is a troubleshooting manual designed to unblock your synthesis.

Module 1: Amide Coupling Protocols

The Issue: Standard EDC/NHS or HATU protocols result in low conversion (<20%) or unreacted starting material. Root Cause: The nucleophilic attack of the amine onto the activated ester is kinetically retarded by the gem-disubstitution. The active ester hydrolyzes before the amine can attack.

Solution A: The T3P/Pyridine System (Recommended)

Propylphosphonic anhydride (T3P) is superior for hindered amines because it acts as a water scavenger and drives the equilibrium. Pyridine is crucial here; it acts as both a base and a nucleophilic catalyst.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and 1-CPA (1.2 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Add Pyridine (3.0 equiv).

  • Cool to 0 °C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 h. Note: T3P kinetics are slower; do not quench early.

  • Self-Validation: Check LCMS. If acid remains, heat to 50 °C. T3P is thermally stable.

Solution B: The "Nuclear" Option (Acid Chlorides)

If T3P fails, you must convert the acid to an acid chloride. In situ generation with Ghosez's Reagent is preferred over oxalyl chloride for sensitive substrates.

Workflow Visualization:

AmideCoupling Start Start: Acid + 1-CPA CheckSteric Is the Acid also sterically hindered? Start->CheckSteric Standard Try HATU + HOAt (HOAt is critical for sterics) CheckSteric->Standard No T3P_Route Route A: T3P + Pyridine (Low epimerization risk) CheckSteric->T3P_Route Yes (Moderate) AcidCl_Route Route B: Acid Chloride (Ghosez Reagent) CheckSteric->AcidCl_Route Yes (Extreme) Success Product Isolated Standard->Success T3P_Route->Success AcidCl_Route->Success

Figure 1: Decision matrix for selecting coupling reagents based on steric congestion.

Module 2: Reductive Amination

The Issue: Imine formation is unfavorable. The ketone/aldehyde does not condense with the 1-CPA effectively, or the intermediate imine hydrolyzes faster than it reduces. Root Cause: Steric bulk prevents the initial attack on the carbonyl. Water generated during imine formation reverses the reaction.

The Fix: Titanium(IV) Isopropoxide Protocol

 is non-negotiable here. It serves a dual purpose:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly traps the water byproduct as Titanium oxides, driving the equilibrium to the imine.

Step-by-Step Protocol:

  • Imine Formation (The Critical Step):

    • Mix Ketone (1.0 equiv) and 1-CPA (1.2–1.5 equiv) in neat

      
       (2.0 equiv).
      
    • Note: If the mixture is too viscous, add a minimal amount of THF.

    • Stir at RT for 6–12 hours.

    • Self-Validation: Aliquot into MeOH and check LCMS. You should see the Imine mass (M+H). Do not proceed until the ketone is consumed.

  • Reduction:

    • Dilute the viscous mixture with MeOH or EtOH.

    • Add

      
       (1.5 equiv) carefully (exothermic).
      
    • Stir for 2 hours.

  • Quench (The "Messy" Part):

    • Add 1N NaOH or water. A white/yellow precipitate (

      
      ) will form.
      
    • Filter through Celite. The product is in the filtrate.

Mechanistic Insight:

TiMechanism cluster_0 Equilibrium Drive Ketone Ketone Complex Activated Complex Ketone->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Titanium-Imine Species Complex->Imine + Amine - Ti-Oxides (Water Trap) Amine 1-CPA Product Secondary Amine Imine->Product Hydride Transfer Reduction NaBH4 Reduction

Figure 2: The thermodynamic trap mechanism of Titanium-mediated reductive amination.

Module 3: Buchwald-Hartwig N-Arylation

The Issue: Palladium oxidative addition occurs, but the amine fails to coordinate/reductively eliminate. Root Cause: 1-CPAs are sterically bulky and electronically distinct. Standard ligands (BINAP, dppf) often create a metal center that is too crowded.

Ligand Selection Strategy

You need "Dialkylbiaryl phosphine" ligands (Buchwald Ligands). These are designed to be bulky (to promote reductive elimination) but electron-rich (to facilitate oxidative addition).

LigandApplication for 1-CPAWhy?
BrettPhos Primary Choice Designed specifically for primary amines.[1] The bulk prevents bis-arylation.
RuPhos Secondary ChoiceExcellent for secondary amines or if the aryl halide is extremely hindered.
XPhos General PurposeGood starting point, but often outperformed by BrettPhos for 1-CPAs.

Optimized Protocol:

  • Catalyst:

    
     or Pre-catalyst (BrettPhos Pd G4).
    
  • Base:

    
     (Strong base required to deprotonate the hindered amine).[2]
    
  • Solvent: t-Amyl alcohol or Dioxane (100 °C).

  • Tip: If using the HCl salt of the amine, add 1 extra equivalent of base.

Module 4: Stability & Troubleshooting (FAQ)

Q: My 1-substituted cyclopropylamine degraded during deprotection. What happened? A: You likely triggered an acid-catalyzed ring opening.

  • Mechanism: Strong acids can protonate the ring or stabilize a carbocation at the benzylic/tertiary position, leading to ring opening (homo-Michael type or radical rearrangement).

  • Fix: Use HCl in Dioxane rather than TFA (TFA can sometimes promote rearrangements). Keep the temperature low (0 °C).

Q: The reaction works but the yield is 30%. Where is the rest? A: Check the basicity. The


 of a cyclopropylamine conjugate acid is ~8–9, whereas a typical isopropylamine is ~10.5.
  • Implication: In nucleophilic substitutions (

    
    ), the 1-CPA is a weaker nucleophile. You may need to increase the temperature or use a stronger base to ensure the amine is free (not protonated).
    

Q: I see a "rearranged" product in the NMR. A: If you generated a radical intermediate (e.g., using photoredox or single-electron transfer), cyclopropanes are notorious for "radical clock" ring openings to allyl species. Ensure your conditions are strictly 2-electron pathways (ionic) unless you specifically intend to open the ring.

References
  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Wong, J., et al. (2021). "Highly efficient on-DNA amide couplings promoted by micelle forming surfactants."[5] Chemical Science.

Sources

Technical Support Center: Fluorination in the Synthesis of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the critical fluorination step. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, maximize yield, and ensure the integrity of your final product. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the fluorination of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting alcohol. How can I improve the yield?

Answer:

Low conversion is a frequent challenge in deoxofluorination reactions. The root cause often lies in the quality of reagents, reaction setup, or suboptimal temperature control.

  • Reagent Quality is Paramount:

    • Fluorinating Agent Activity: Diethylaminosulfur trifluoride (DAST) and its analogs like Deoxo-Fluor are notoriously moisture-sensitive.[1] Exposure to atmospheric moisture will hydrolyze the reagent to generate hydrogen fluoride (HF) and other byproducts, rendering it inactive.[2] Always use a freshly opened bottle or a properly stored aliquot under an inert atmosphere (Argon or Nitrogen). The quality of older DAST can be a significant source of variability.

    • Solvent Anhydrousness: The presence of water in your reaction solvent (typically dichloromethane, DCM) will consume the fluorinating agent. Ensure your solvent is rigorously dried, for instance, by passing it through a solvent purification system or distilling it over a suitable drying agent like calcium hydride.

  • Optimizing Reaction Conditions:

    • Temperature Control: The addition of DAST to the alcohol is highly exothermic and should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent uncontrolled side reactions.[1] After the initial addition, the reaction is often allowed to slowly warm to room temperature. If you observe no reaction at lower temperatures, a carefully controlled, slight increase in temperature might be necessary, but this should be approached with caution due to the thermal instability of DAST.[1]

    • Stoichiometry: While a slight excess of the fluorinating agent (1.1-1.5 equivalents) is standard, insufficient conversion may necessitate a modest increase in the amount of DAST used. However, a large excess can lead to more side products and purification difficulties.

  • Procedural Recommendations:

    • Ensure your glassware is oven-dried and cooled under a stream of inert gas.

    • Dissolve your starting material, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add the fluorinating agent dropwise via syringe to maintain temperature control.

    • Allow the reaction to stir at -78 °C for a period (e.g., 30 minutes) before letting it warm to room temperature and stir for several hours or overnight.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: I am observing a significant amount of a byproduct with a different mass spectrum, suggesting a rearrangement or ring-opening. What is happening and how can I prevent it?

Answer:

The formation of rearranged products is a known side reaction in DAST-mediated fluorinations, particularly with substrates that can form stable carbocation intermediates. In the case of cyclopropylmethyl systems, ring-opening to form homoallylic fluorides is a distinct possibility.

  • The Mechanism of Ring-Opening: The reaction of the primary alcohol with DAST forms an intermediate alkoxy-sulfurane. This intermediate can then undergo an SN2 displacement by fluoride to give the desired product. However, if the intermediate dissociates to form a primary carbocation, this can rapidly rearrange to a more stable carbocation. For cyclopropylmethanol derivatives, this can involve the opening of the strained cyclopropane ring to form a homoallylic carbocation, which is then trapped by fluoride. While this is more common with aromatic substituents on the cyclopropane ring, the nitrogen of the carbamate could potentially influence this pathway.[3][4]

  • Minimizing Carbocation Formation:

    • Choice of Fluorinating Agent: While DAST is effective, newer generation reagents may offer better selectivity. XtalFluor-E and XtalFluor-M are crystalline reagents that are often more selective and less prone to inducing rearrangements.[5] They typically require an external fluoride source or a promoter (like triethylamine trihydrofluoride) to be effective, which can sometimes lead to cleaner reactions.[5]

    • Solvent Effects: Less polar solvents can sometimes disfavor the formation of carbocationic intermediates. While DCM is standard, exploring other anhydrous, non-protic solvents might be beneficial if ring-opening is a major issue.

    • Strict Temperature Control: Maintaining a low reaction temperature throughout the addition and initial stirring period is crucial to favor the SN2 pathway over the SN1-like pathway that leads to carbocation formation.

  • Troubleshooting Workflow:

    G start Ring-Opening Observed check_temp Verify Strict Low Temperature Control (-78°C) start->check_temp change_reagent Switch to a Milder Fluorinating Agent (e.g., XtalFluor + Promoter) check_temp->change_reagent If temperature control was already optimal outcome_success Desired Product Obtained check_temp->outcome_success If improved control solves the issue optimize_solvent Screen Less Polar Anhydrous Solvents change_reagent->optimize_solvent If ring-opening is still observed change_reagent->outcome_success If new reagent is successful analyze_byproducts Characterize Byproducts to Confirm Structure optimize_solvent->analyze_byproducts outcome_fail Problem Persists analyze_byproducts->outcome_fail

    Caption: Troubleshooting decision tree for cyclopropyl ring-opening.

Question 3: My TLC shows multiple spots, and purification by column chromatography is proving difficult. What are the likely impurities and how can I improve the purification?

Answer:

Difficult purification often stems from the formation of closely related byproducts and residual reagents.

  • Potential Impurities:

    • Unreacted Starting Material: As discussed in Q1, incomplete conversion will leave you with the starting alcohol.

    • Elimination Products: Although less common for primary alcohols, elimination to form an alkene is a possible side reaction.

    • Ring-Opened Products: As detailed in Q2, homoallylic fluorides are potential byproducts.

    • DAST Byproducts: The reaction of DAST produces sulfur-containing byproducts which can sometimes be challenging to remove completely.

    • Boc-Group Related Byproducts: While the Boc group is generally stable to DAST, highly acidic conditions (from HF generation) could potentially lead to some deprotection, though this is less likely under standard, well-controlled conditions.[6]

  • Purification Strategy:

    • Aqueous Workup: A careful aqueous workup is the first line of defense. Quenching the reaction with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize any remaining acidic species like HF.[1] Subsequent washes with water and brine will help remove water-soluble impurities.

    • Column Chromatography:

      • Stationary Phase: Standard silica gel is typically effective.

      • Mobile Phase: A non-polar/polar solvent system is appropriate. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the desired product, this compound, will be lower than the starting alcohol due to the replacement of the hydroxyl group with a fluorine atom. Therefore, the product should elute before the starting material.

      • TLC Optimization: Before running a column, optimize the solvent system using TLC to achieve good separation between your product and the major impurities. Aim for an Rf value of around 0.3 for your product.

  • Recommended Purification Protocol:

    • After the aqueous workup, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Load your crude product onto the column (either directly if it's an oil or by adsorbing it onto a small amount of silica gel if it's a solid).

    • Elute the column with a gradually increasing gradient of the polar solvent (ethyl acetate).

    • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for my reaction: DAST, Deoxo-Fluor, or XtalFluor?

A1: The choice of fluorinating agent depends on a balance of reactivity, safety, and selectivity.

FeatureDASTDeoxo-FluorXtalFluor-E / XtalFluor-M
Physical State LiquidLiquidCrystalline Solid
Thermal Stability Decomposes, potentially explosively, above 90 °C.[1]More thermally stable than DAST.[7]Significantly more stable than DAST and Deoxo-Fluor.[5]
Reactivity HighSimilar to DAST, sometimes superior.[7]Generally requires a promoter (e.g., Et₃N·3HF) for optimal reactivity.[5]
Side Reactions Prone to causing rearrangements and eliminations.[3]Can also cause rearrangements, but sometimes less than DAST.Often more selective with fewer elimination side products.[5]
Handling Highly moisture-sensitive, corrosive.Moisture-sensitive, corrosive.Easier to handle, less sensitive to brief air exposure.[5]

For the fluorination of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, DAST is a common and effective choice if handled correctly with strict temperature control.[1] If you encounter issues with side reactions like ring-opening, the greater thermal stability and potentially higher selectivity of Deoxo-Fluor or XtalFluor reagents make them excellent alternatives to investigate.[5][7]

Q2: What are the critical safety precautions I should take when working with these fluorinating agents?

A2: DAST, Deoxo-Fluor, and related reagents are hazardous and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

  • Moisture Sensitivity: These reagents react violently with water, releasing corrosive and toxic HF gas.[1] Ensure all glassware is dry and the reaction is run under an inert atmosphere.

  • Thermal Hazard: DAST, in particular, can decompose violently upon heating.[1] Never heat a reaction containing DAST above 90 °C. Use a cryocool or an ice/acetone bath for cooling; avoid liquid nitrogen as it can condense oxygen, creating a potential explosion hazard.

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to a stirred, cooled solution of sodium bicarbonate.

Q3: How does the Boc protecting group behave under these fluorination conditions?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions of a well-run deoxofluorination reaction.[6] The primary concern would be the in situ generation of strong acids, like HF, from the reaction of the fluorinating agent with moisture. However, under anhydrous conditions and with a proper basic quench during workup, the Boc group should remain intact. It has been shown that Boc-protected amino acids can be successfully converted to their corresponding acyl fluorides using DAST without cleavage of the protecting group.

Experimental Workflow Overview

Caption: General workflow for the deoxofluorination step.

References

  • Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and synthesis route for the incorporation of TFSA groups at the polyether block. ResearchGate. Available at: [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. Available at: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available at: [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. Available at: [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. Google Patents.
  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. Available at: [Link]

  • Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. SciELO. Available at: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ScienceDirect. Available at: [Link]

  • Synthesis of Boc- and Z-protected amino acid fluorides employing DAST as a fluorinating agent. Indian Journal of Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. ResearchGate. Available at: [Link]

  • Reaction of 25a,b with DAST or PyFluor. (i) DAST, RT 0.5 h (26a 58%);... ResearchGate. Available at: [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. ResearchGate. Available at: [Link]

  • Column Chromatography (Purification). YouTube. Available at: [Link]

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed. Available at: [Link]

  • Ring-opening fluorination of cyclopropylmethanols and cyclopropanecarbaldehydes with diethylaminosulfur trifluoride. Sci-hub.st. Available at: [Link]

  • Acid Fluorides in Transition-Metal Catalysis: A Good Balance between Stability and Reactivity. PubMed. Available at: [Link]

Sources

Avoiding decomposition of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate during purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate[1]

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with This compound . This compound presents a "perfect storm" of instability factors: an acid-labile Boc group, a strained cyclopropane ring, and a potentially reactive fluoromethyl moiety.

The Core Problem: Why Does It Decompose?

Before attempting purification, it is critical to understand the mechanism of failure. Decomposition is rarely random; it is a cascade event triggered by acidity and heat .

  • The Trigger (Acidic Silanols): Standard silica gel is acidic (

    
    ). The silanol groups (
    
    
    
    ) protonate the carbonyl oxygen of the Boc group.
  • The Collapse (Boc Loss): This protonation catalyzes the cleavage of the tert-butyl cation, releasing isobutylene gas and leaving a carbamic acid, which spontaneously decarboxylates to the free amine.

  • The Aftermath (Ring Fragmentation): Unlike standard amines, a free 1-amino-1-(fluoromethyl)cyclopropane is highly unstable. The nitrogen lone pair can facilitate ring opening or HF elimination due to the strain of the cyclopropane ring and the proximity of the fluorine atom.

Key Takeaway: You must maintain a neutral-to-basic environment at all times.

Diagnostic Workflow

Use this decision tree to determine the safest purification route for your crude material.

PurificationLogic Start Crude Reaction Mixture CheckPurity Check Purity (H-NMR / TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Crystallization Attempt Recrystallization (Hexanes/Et2O) HighPurity->Crystallization Column Flash Chromatography Required LowPurity->Column SilicaType Select Stationary Phase Column->SilicaType NeutralSilica TEA-Neutralized Silica (Protocol A) SilicaType->NeutralSilica Preferred BasicAlumina Basic Alumina (Alternative) SilicaType->BasicAlumina If highly labile StandardSilica Standard Silica SilicaType->StandardSilica Avoid Decomp DECOMPOSITION RISK (Streaking/Mass Loss) StandardSilica->Decomp

Figure 1: Decision matrix for purification. Note that standard silica is explicitly flagged as a decomposition risk.

Troubleshooting Protocols
Issue 1: "My compound streaks on the column and I lose mass."

Diagnosis: Acid-catalyzed deprotection on the column. The "streak" is the free amine dragging on the silica. Solution: You must neutralize the silica gel before and during the run.

Protocol A: The Triethylamine (TEA) Neutralization Method This is the industry-standard method for purifying Boc-protected amines on silica.

  • Mobile Phase Preparation: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Triethylamine (TEA) .

    • Example: For 1 Liter of 9:1 Hex/EtOAc, add 10 mL of TEA.

  • Slurry Packing: Suspend the silica gel in the TEA-containing mobile phase. Do not dry pack. The base must interact with the silanol sites.

  • Pre-Column Flush: Flush the packed column with 2-3 column volumes (CV) of the mobile phase (with TEA) before loading the sample.

  • Loading: Dissolve your crude material in a minimum amount of mobile phase (containing TEA). Avoid dissolving in pure DCM if possible, as it can be slightly acidic; use a small amount of neutralized eluent.

  • Elution: Run the column using the TEA-spiked solvent.

  • Post-Run: Rotovap fractions immediately. Do not leave the compound sitting in solution with TEA for days, although the Boc group is generally stable to base.

Issue 2: "The compound decomposes on the Rotovap."

Diagnosis: Thermal instability. The combination of heat and trace acidity (or concentration effects) triggers isobutylene loss. Solution: Strict thermal control.

ParameterLimitReason
Bath Temp < 35°C Boc cleavage accelerates significantly above 40-50°C.
Vacuum High Use a high-quality pump to allow evaporation at lower temperatures.
Time Minimize Do not leave the flask spinning for hours after solvent is gone.
Issue 3: "NMR shows decomposition in the tube."

Diagnosis: Solvent acidity.[1][2][3][4][5] Chloroform-d (


) naturally forms HCl over time upon exposure to light and oxygen.
Solution: 
  • Immediate Fix: Filter your

    
     through a small plug of basic alumina before use.
    
  • Better Fix: Use Benzene-d6 (

    
    )  or DMSO-d6 . Benzene-d6 is non-acidic and often provides better separation of signals for cyclopropyl protons.
    
Frequently Asked Questions (FAQ)

Q: Can I use Basic Alumina instead of Silica? A: Yes. If the compound degrades even on neutralized silica, Basic Alumina (Activity Grade III) is the best alternative. It is inherently basic and prevents protonation of the Boc group. However, separation resolution is typically lower than silica.

Q: Why is the "fluoromethyl" group relevant to stability? A: While the C-F bond is strong, its presence on a cyclopropane ring creates electronic effects. If the Boc group is lost, the resulting amine is adjacent to a carbon with a leaving group (fluorine). This can facilitate "suicide" rearrangements or ring expansions that wouldn't happen in a simple alkyl amine. Protecting the nitrogen is the only way to prevent this.

Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Solid state is more stable than solution. If storing in solution is necessary, use benzene or toluene (non-acidic solvents).

Q: I see a new spot on TLC just sitting on the bench. What is it? A: It is likely the free amine or a ring-opened byproduct. Perform a "2D TLC" test: Spot the compound, run the plate, let it dry, rotate 90 degrees, and run it again. If the spot creates a streak or two off-diagonal spots, it is decomposing on the plate due to silica acidity. This confirms you need Protocol A (TEA).

References & Authoritative Sources
  • Greene's Protective Groups in Organic Synthesis

    • Context: The definitive guide on Boc stability and cleavage conditions. Confirms Boc sensitivity to Lewis and Brønsted acids.

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6]

    • Link:

  • Purification of Amines on Silica Gel

    • Context: Discusses the interaction of amines with acidic silanols and the use of triethylamine (TEA) modifiers.

    • Source:Journal of Organic Chemistry (General technique citation).[6][7]

    • Link: (Practical laboratory standard).

  • Boc-Amino Cyclopropanes Stability

    • Context: Literature regarding the synthesis and stability of 1-aminocyclopropanes.[1][8]

    • Source:Organic Letters / J. Med. Chem (Syntheses involving 1-(trifluoromethyl)cyclopropyl amines).

    • Link:

  • Silica Gel Acidity & Deactivation

    • Context: Technical data on silica gel properties (

      
       4-5) and neutralization protocols.
      
    • Source: SiliCycle Technical Notes.

    • Link:

Sources

Scalability issues in the production of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Scalability of tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Status: Open | Priority: High | Category: Process Safety & Impurity Profiling

Executive Summary

User reports indicate significant yield loss (dropping from 65% to <30%) and safety concerns (uncontrolled exotherms) when scaling the synthesis of This compound from gram-scale (5g) to kilo-lab scale (500g).

This guide addresses the three critical bottlenecks identified in the scale-up process:

  • Catastrophic Ring Expansion: The rearrangement of the cyclopropylcarbinyl core during fluorination.

  • Thermal Runaway: Safety hazards associated with Deoxofluor/DAST reagents at scale.[1]

  • Acid-Catalyzed Decomposition: Instability of the Boc-group during silica purification.

Module 1: The Fluorination Bottleneck

The Core Issue: The conversion of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate to the fluoromethyl target is not a simple substitution. It fights against a fundamental rearrangement mechanism.

Root Cause Analysis: Cyclopropylcarbinyl Rearrangement

When the hydroxyl group is activated (by DAST, MsCl, or Tosyl chloride), the resulting leaving group creates a transient positive charge character on the methyl carbon.

  • Kinetic Product: The desired fluoromethyl cyclopropane (formed via direct

    
     attack).
    
  • Thermodynamic Trap: The cyclopropylcarbinyl cation rearranges to the cyclobutyl cation (ring expansion) or homoallyl cation (ring opening), leading to difficult-to-separate impurities.

Visualizing the Failure Mode:

ReactionPathway Start Alcohol Precursor (Cyclopropyl-CH2-OH) Activated Activated Intermediate (-OSF2 / -OMs) Start->Activated Activation Target Target Product (Fluoromethyl-Cyclopropane) Activated->Target Path A: Direct SN2 (Fast F- attack) Cation Cyclopropylcarbinyl Cation (Transition State) Activated->Cation Path B: Ionization (Slow F- attack) Impurity1 Cyclobutyl Impurity (Ring Expansion) Cation->Impurity1 Rearrangement Impurity2 Homoallyl Impurity (Ring Opening) Cation->Impurity2 Elimination

Figure 1: Mechanistic divergence during fluorination. Path A is required for the target; Path B leads to impurities.

Module 2: Reagent Selection & Safety Protocol

Current Status: User is utilizing DAST (Diethylaminosulfur trifluoride).[1] Risk Assessment: DAST is thermally unstable above 90°C and generates shock-sensitive residues upon distillation. At 500g scale, the exotherm upon addition can trigger a runaway decomposition.

Recommended Protocol: Switch to XtalFluor-E®

We recommend transitioning to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) with DBU as a promoter.[2]

Comparative Analysis:

FeatureDAST / Deoxo-FluorXtalFluor-E + DBUImpact on Scale-up
Physical State Liquid (Fuming)Crystalline SolidXtalFluor is easier to weigh/dispense; no fuming hoods required for weighing.
Thermal Stability Decomposes ~90°CStable up to ~200°Csignificantly reduces explosion risk during exotherms.
HF Release Generates free HFNo free HF generatedReduces corrosion of reactor vessels (Hastelloy not strictly required).
Selectivity High elimination riskHigh

selectivity
Minimizes ring-expansion byproducts.
Optimized Experimental Protocol (Scale: 100g basis)

Note: This protocol replaces the DAST method.

  • Setup: Charge a 2L jacketed reactor with XtalFluor-E (1.2 equiv) and anhydrous Dichloromethane (DCM) (10 vol). Cool to -78°C.

    • Why? Low temperature suppresses the ionization pathway (Path B in Fig 1).

  • Addition: Add DBU (1.5 equiv) dropwise.

  • Substrate: Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 equiv) in DCM (5 vol) and add slowly over 2 hours.

    • Critical Control Point: Maintain internal temperature < -60°C. If temp spikes, the cation forms, and you get the cyclobutyl impurity.

  • Quench: Inverse quench into saturated aqueous NaHCO3.

    • Safety: Do not quench with water directly; XtalFluor hydrolyzes slower than DAST but still generates acidic byproducts.

Module 3: Purification & Stability

Issue: The product degrades on silica gel columns. Mechanism: Silica gel is slightly acidic (


). This acidity is sufficient to cleave the Boc-group (generating isobutylene) or catalyze the elimination of HF from the product, destroying the cyclopropane ring.
Troubleshooting Guide: Purification
SymptomDiagnosisMitigation Strategy
TLC Spot Streaking Acidic decomposition of Boc-amine.Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column.
Product disappears after drying Volatility / Sublimation.The fluorinated product is more volatile than the alcohol. Do not apply high vacuum (<5 mbar) for extended periods.
New impurity appearing in NMR Fluorine elimination.Avoid heating the crude mixture above 40°C during rotary evaporation.
Frequently Asked Questions (FAQs)

Q1: Can I use Deoxo-Fluor instead of XtalFluor to save cost? A: Yes, but with strict engineering controls. Deoxo-Fluor is more thermally stable than DAST but less stable than XtalFluor. You must perform a DSC (Differential Scanning Calorimetry) test on your specific reaction mixture. If the onset of decomposition is within 50°C of your operating temperature, it is unsafe for kilo-scale.

Q2: Why do I see a "quartet" splitting pattern in the 1H NMR at 4.5 ppm? A: This is the diagnostic signal for the


 protons. It is a doublet of doublets (geminal coupling 

+ fluorine coupling

). If this signal simplifies to a singlet or shifts, you have likely formed the ring-expanded cyclobutane.

Q3: My yield is stuck at 40%. Where is the rest? A: Check the aqueous layer of your workup. The Boc-amino group can be partially deprotected by the HF generated in situ (if using DAST), rendering the amine water-soluble. Ensure your quench pH is strictly >8.0.

References
  • Safety of Fluorinating Agents

    • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link

  • Cyclopropylcarbinyl Rearrangement

    • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society. Link

  • XtalFluor Scale-Up Protocols

    • Beaululieu, F., et al. (2009). "Deoxofluorination of Alcohols using XtalFluor-E: A Safer Alternative to DAST."[2] Organic Letters. Link

  • Boc-Group Stability

    • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Refer to "Cleavage of Carbamates"). Link

Sources

Validation & Comparative

A Comparative Guide to Boc and Cbz Protection for Fluorinated Cyclopropylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorinated Cyclopropylamines and Amine Protection in Modern Drug Design

Fluorinated cyclopropylamines are increasingly sought-after scaffolds in medicinal chemistry. The unique combination of the rigid, three-membered cyclopropane ring and the potent electronic effects of fluorine bestows drug candidates with a desirable trifecta of properties: enhanced metabolic stability, improved membrane permeability, and fine-tuned basicity (pKa) of the amine group.[1] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics.

However, the inherent reactivity of the primary amine functionality necessitates the use of protecting groups during multi-step synthetic campaigns. The choice of the right protecting group is a pivotal decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive, data-driven comparison of two of the most widely used amine-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to fluorinated cyclopropylamines.

By delving into the mechanistic underpinnings, stability profiles, and deprotection strategies of each, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions and streamline their synthetic workflows.

At the Crossroads of Reactivity and Stability: A Head-to-Head Comparison of Boc and Cbz

The selection of an appropriate protecting group hinges on a delicate balance between its stability to various reaction conditions and the ease and selectivity of its removal. The Boc and Cbz groups, both carbamates, offer distinct advantages and disadvantages that are further nuanced by the presence of the electron-withdrawing fluorine atom and the unique steric environment of the cyclopropane ring.

The Boc Group: Acid-Labile and Robust

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry.[2] Its popularity stems from its general stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[3][4]

Mechanism of Protection and Deprotection:

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.[2] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyls of the anhydride.

The deprotection mechanism relies on the formation of the stable tert-butyl cation.[5] Protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), facilitates the cleavage of the C-O bond, leading to the formation of the unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[5]

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Boc_Protected_Amine R-NH-Boc Amine->Boc_Protected_Amine Boc₂O, Base Boc2O Boc₂O Base Base Boc_Protected_Amine_Dep R-NH-Boc Free_Amine R-NH₃⁺ Boc_Protected_Amine_Dep->Free_Amine H⁺ CO2 CO₂ Boc_Protected_Amine_Dep->CO2 Isobutylene Isobutylene Boc_Protected_Amine_Dep->Isobutylene Acid H⁺ (e.g., TFA) cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ Cbz_Protected_Amine R-NH-Cbz Amine->Cbz_Protected_Amine Cbz-Cl, Base CbzCl Cbz-Cl Base Base Cbz_Protected_Amine_Dep R-NH-Cbz Free_Amine R-NH₂ Cbz_Protected_Amine_Dep->Free_Amine H₂/Pd-C CO2 CO₂ Cbz_Protected_Amine_Dep->CO2 Toluene Toluene Cbz_Protected_Amine_Dep->Toluene H2_PdC H₂/Pd-C

Figure 2: Cbz protection and deprotection workflow.

Comparative Performance Analysis: Boc vs. Cbz for Fluorinated Cyclopropylamines

The electron-withdrawing nature of the fluorine atom on the cyclopropane ring can decrease the nucleophilicity of the amine, potentially impacting the efficiency of the protection step. Furthermore, the stability of the resulting carbamate and the conditions required for deprotection may also be influenced.

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Conditions Typically Boc₂O, base (e.g., TEA, NaHCO₃), in solvents like THF, DCM, or water. Generally high yielding. [2]Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), often in a biphasic system (e.g., THF/water). High yields are common. [5]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation. [4]Stable to a wide range of acidic and basic conditions. [5]
Deprotection Conditions Primary: Strong acids (TFA in DCM, HCl in dioxane). [3]Alternatives: Thermolytic cleavage, potentially accelerated by fluorinated alcohols (e.g., HFIP). [6][7]Primary: Catalytic hydrogenolysis (H₂ gas with Pd/C). [5]Alternatives: Transfer hydrogenation, [8]strong acids (e.g., HBr in acetic acid), [9]or Lewis acids (e.g., AlCl₃ in HFIP). [10]
Orthogonality Orthogonal to Cbz, Fmoc, and other base-labile or hydrogenolysis-labile groups. [11]Orthogonal to Boc and other acid-labile groups. [2]
Considerations for Fluorinated Cyclopropylamines The electron-withdrawing effect of fluorine may slightly decrease the amine's nucleophilicity, potentially requiring slightly longer reaction times or a stronger base for protection. Deprotection is generally straightforward.Protection should be efficient. Hydrogenolysis for deprotection is generally compatible with C-F bonds, but catalyst poisoning by other functional groups should be considered.
Advantages Rapid and clean deprotection. No heavy metal catalysts required for standard deprotection.Excellent stability to a broad range of reagents. Deprotection conditions are mild and neutral (hydrogenolysis).
Disadvantages Deprotection requires strong acids, which may not be compatible with other acid-sensitive functional groups.Deprotection by hydrogenolysis requires specialized equipment (hydrogenator) and handling of pyrophoric catalysts. The presence of reducible functional groups (e.g., alkenes, alkynes, nitro groups) can be problematic.

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for the protection and deprotection of a generic fluorinated cyclopropylamine. Researchers should optimize these conditions for their specific substrate.

Protocol 1: Boc Protection of a Fluorinated Cyclopropylamine

G A Dissolve fluorinated cyclopropylamine (1.0 equiv) and TEA (1.2 equiv) in DCM. B Cool solution to 0 °C. A->B C Add Boc₂O (1.1 equiv) dropwise. B->C D Warm to room temperature and stir for 2-4 hours. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench with water and extract with DCM. E->F G Wash organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H Purify by column chromatography if necessary. G->H

Figure 3: Workflow for Boc protection.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the fluorinated cyclopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary to yield the Boc-protected fluorinated cyclopropylamine.

Protocol 2: Acidic Deprotection of a Boc-Protected Fluorinated Cyclopropylamine

G A Dissolve Boc-protected amine (1.0 equiv) in DCM. B Add TFA (10 equiv) dropwise at 0 °C. A->B C Stir at room temperature for 1-2 hours. B->C D Monitor reaction by TLC or LC-MS. C->D E Concentrate under reduced pressure. D->E F Azeotrope with toluene to remove residual TFA. E->F G Dissolve residue in DCM and wash with saturated NaHCO₃. F->G H Dry organic layer and concentrate to yield the free amine. G->H

Figure 4: Workflow for acidic Boc deprotection.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected fluorinated cyclopropylamine (1.0 equivalent) in DCM.

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Azeotroping: Add toluene and concentrate again to azeotropically remove residual TFA.

  • Work-up: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the deprotected fluorinated cyclopropylamine.

Protocol 3: Cbz Protection of a Fluorinated Cyclopropylamine

G A Dissolve fluorinated cyclopropylamine (1.0 equiv) and NaHCO₃ (2.0 equiv) in a THF/water mixture. B Cool solution to 0 °C. A->B C Add Cbz-Cl (1.1 equiv) dropwise. B->C D Stir at 0 °C for 2 hours, then warm to room temperature overnight. C->D E Monitor reaction by TLC or LC-MS. D->E F Extract with ethyl acetate. E->F G Wash organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H Purify by column chromatography if necessary. G->H

Figure 5: Workflow for Cbz protection.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the fluorinated cyclopropylamine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in a mixture of tetrahydrofuran (THF) and water. [5]2. Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Addition of Reagent: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Extraction: Upon completion, extract the mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary to obtain the Cbz-protected fluorinated cyclopropylamine.

Protocol 4: Deprotection of a Cbz-Protected Fluorinated Cyclopropylamine by Catalytic Hydrogenolysis

G A Dissolve Cbz-protected amine (1.0 equiv) in methanol. B Carefully add 10% Pd/C (10 mol %). (Caution: Pyrophoric when dry) A->B C Purge the flask with H₂ gas (balloon or hydrogenator). B->C D Stir vigorously under H₂ atmosphere at room temperature. C->D E Monitor reaction by TLC or LC-MS. D->E F Filter through Celite to remove Pd/C. (Keep the filter cake wet) E->F G Concentrate the filtrate under reduced pressure. F->G H Obtain the deprotected amine. G->H

Figure 6: Workflow for Cbz deprotection by hydrogenolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Cbz-protected fluorinated cyclopropylamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 10 mol %) to the solution. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus or purge with hydrogen gas and maintain a hydrogen atmosphere with a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Ensure the filter cake remains wet to prevent ignition.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected fluorinated cyclopropylamine. The byproducts, toluene and carbon dioxide, are volatile and easily removed. [12]

Conclusion: Making the Strategic Choice

Both Boc and Cbz are highly effective protecting groups for fluorinated cyclopropylamines, and the choice between them is ultimately dictated by the overall synthetic strategy.

  • Choose Boc when subsequent reaction steps are sensitive to catalytic hydrogenation or when rapid, metal-free deprotection is a priority. The primary limitation is the need for strong acid for removal, which may be incompatible with other acid-sensitive functionalities in the molecule. [13]* Choose Cbz when robust protection against a wide range of acidic and basic reagents is required. Its deprotection via hydrogenolysis is exceptionally clean and mild, but it is not suitable for molecules containing other reducible groups. [13] By carefully considering the stability, orthogonality, and deprotection conditions of each group in the context of the specific synthetic target, researchers can navigate the complexities of multi-step synthesis and efficiently access novel fluorinated cyclopropylamine-containing drug candidates.

References

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